Momor-cerebroside I
Description
Properties
CAS No. |
606125-07-9 |
|---|---|
Molecular Formula |
C48H93NO10 |
Molecular Weight |
844.3 g/mol |
IUPAC Name |
(2R)-N-[(E,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide |
InChI |
InChI=1S/C48H93NO10/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-41(52)47(57)49-39(38-58-48-46(56)45(55)44(54)42(37-50)59-48)43(53)40(51)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h27,29,39-46,48,50-56H,3-26,28,30-38H2,1-2H3,(H,49,57)/b29-27+/t39-,40+,41+,42+,43-,44+,45-,46+,48+/m0/s1 |
InChI Key |
QZNIVVAKPLIDJX-BSLJDOEJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCC=CCCCCCCCCC)O)O)O |
Appearance |
Powder |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Architecture of Momor-cerebroside I: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the structure of Momor-cerebroside I, a glucocerebroside identified in various plant sources, including Euphoria longana and Salsola imbricata. The structural elucidation of this glycosphingolipid has been achieved through a combination of chemical and spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Core Structure and Stereochemistry
This compound is a complex glycolipid with the molecular formula C₄₈H₉₃NO₁₀ and a molecular weight of 844.27 g/mol . Its structure is composed of three fundamental units: a sphingoid base, a fatty acid, and a monosaccharide.
-
Sphingoid Base: The core of the ceramide portion is a sphingosine-type or phytosphingosine-type long-chain amino alcohol.
-
Fatty Acid: This component is a 2-hydroxy fatty acid that is amide-linked to the sphingoid base.
-
Monosaccharide: A single glucose unit is attached to the primary hydroxyl group of the sphingoid base via a β-glycosidic linkage.
A key feature of this compound is that it exists as a mixture of geometrical isomers, specifically the (8E) and (8Z) forms, arising from a double bond in the sphingoid base. The established stereochemistry for the core structure is crucial for its biological activity and interactions.
Spectroscopic Data for Structural Determination
The definitive structure of this compound was established through comprehensive spectroscopic analysis. While the complete dataset from the original characterization is not fully accessible, data from subsequent isolations provide insight into its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is pivotal in defining the connectivity and stereochemistry of this compound. Although a complete spectral assignment for the pure compound is not available in the public domain, analysis of a mixture containing this compound has confirmed several characteristic signals.
| Assignment | ¹H-NMR δ (ppm) | ¹³C-NMR δ (ppm) | Key Correlations & Remarks |
| Glucose Moiety | |||
| Anomeric H-1'' | 4.30 (d, J = 7.9 Hz) | 103.4 | The coupling constant confirms the β-configuration of the glycosidic bond. |
| C-2'' | 73.6 | ||
| C-3'' | 76.6 | ||
| C-4'' | 70.1 | ||
| C-5'' | 76.4 | ||
| C-6'' | 61.2 | ||
| Sphingoid & Fatty Acid | |||
| Amide N-H | |||
| C-1 | 68.5 | HMBC correlation with H-2 and H-1''. | |
| C-2 | 4.26 | 50.2 | HMBC correlation with C-1, C-3, and C-1'. |
| C-3 | 3.62 | 74.1 | |
| C-1' (Fatty Acid C=O) | 175.7 | HMBC correlation with H-2 and H-2'. | |
| C-2' (Fatty Acid CH-OH) | 4.02 | 71.5 | HMBC correlation with C-1' and C-3'. |
Note: The presented data is based on the analysis of a mixture of this compound and Phytolacca cerebroside as reported in ACS Omega 2022, 7, 23, 19335–19346. The specific shifts for pure this compound may vary slightly.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound, which aids in confirming the identity of the sphingoid base and the fatty acid chain. High-resolution mass spectrometry confirms the molecular formula C₄₈H₉₃NO₁₀. Tandem MS (MS/MS) experiments would typically reveal characteristic fragmentation patterns, including:
-
Loss of the glucose moiety.
-
Cleavage of the amide bond, yielding fragments corresponding to the sphingoid base and the fatty acid.
-
Water loss from the hydroxyl groups.
Experimental Protocols
The isolation and structural elucidation of this compound involve a multi-step process. The following is a generalized protocol based on standard methodologies for cerebroside characterization.
Extraction and Isolation
-
Extraction: The dried and powdered plant material (e.g., pulp of Euphoria longana) is typically extracted with a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and methanol, to separate compounds based on their solubility.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to further fractionate the components.
-
Column Chromatography: The fraction containing cerebrosides is repeatedly chromatographed over silica gel and/or Sephadex LH-20 columns. Elution is performed with a gradient of solvents, such as chloroform-methanol mixtures, to isolate the pure compound.
-
Purity Assessment: The purity of the isolated this compound is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Structural Characterization
-
NMR Spectroscopy: ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz) using a suitable deuterated solvent like pyridine-d₅ or DMSO-d₆. These experiments are used to determine the proton and carbon skeletons, establish connectivities, and define the stereochemistry of the molecule.
-
Mass Spectrometry: High-resolution mass spectra (e.g., HR-FAB-MS or HR-ESI-MS) are acquired to determine the exact molecular weight and elemental composition. MS/MS analysis is performed to study the fragmentation pattern and confirm the structural subunits.
-
Chemical Degradation (Methanolysis): To definitively identify the fatty acid and sphingoid base components, the cerebroside can be subjected to acid-catalyzed methanolysis. This process cleaves the amide and glycosidic bonds, yielding fatty acid methyl esters and the sphingoid base, which can then be identified by Gas Chromatography-Mass Spectrometry (GC-MS) analysis and comparison with authentic standards.
Molecular Structure Visualization
The following diagram illustrates the fundamental structure of this compound, highlighting the key functional groups and their linkages.
Caption: Core components of this compound.
Momor-cerebroside I: A Technical Guide on its Natural Sources, Discovery, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momor-cerebroside I is a glycosphingolipid, a class of compounds that play crucial roles in cellular recognition and signaling. As a naturally occurring cerebroside, it has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and experimental protocols related to this compound, tailored for professionals in research and drug development.
Discovery and Natural Sources
This compound was first identified as a constituent of Momordica charantia, commonly known as bitter melon, a plant recognized for its diverse medicinal properties. Subsequent research has revealed its presence in other plant species, including the pulp of Euphoria longana (Longan) and the desert plant Salsola imbricata.[1][2] The discovery of this compound in these varied botanical sources suggests a wider distribution in the plant kingdom than initially understood.
The primary discovery and structural elucidation of this compound from Euphoria longana were detailed in a 2003 publication in the Archives of Pharmacal Research.[3][4] This seminal work laid the foundation for further investigation into its chemical properties and potential therapeutic applications.
Quantitative Data
Currently, there is a notable absence of publicly available quantitative data regarding the specific yield of this compound from its natural sources. Furthermore, detailed studies reporting specific IC50 or EC50 values for the biological activities of purified this compound are limited. The following table summarizes the key chemical information for this compound.
| Property | Value | Reference |
| CAS Number | 606125-07-9 | [5] |
| Molecular Formula | C48H93NO10 | [5] |
| Molecular Weight | 844.269 g/mol | [5] |
Experimental Protocols
The isolation and purification of this compound involve multi-step chromatographic techniques. The general workflow is outlined below, based on protocols for isolating cerebrosides from plant materials.
General Isolation and Purification Workflow
Caption: General workflow for the isolation of this compound.
Detailed Methodologies
1. Extraction:
-
Dried and powdered plant material (e.g., the pulp of Euphoria longana) is subjected to exhaustive extraction with a polar solvent, typically methanol or a chloroform-methanol mixture.
-
The resulting crude extract is then concentrated under reduced pressure to yield a residue.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with cerebrosides typically concentrating in the more polar fractions.
3. Chromatographic Purification:
-
Silica Gel Column Chromatography: The polar fraction (e.g., n-butanol extract) is subjected to silica gel column chromatography. A gradient elution system, for example, with chloroform-methanol mixtures of increasing polarity, is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the cerebroside of interest are further purified using a Sephadex LH-20 column, eluting with methanol, to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC with a reverse-phase column (e.g., C18) and a mobile phase such as a methanol-water gradient.
4. Structure Elucidation:
-
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Signaling Pathways
To date, specific signaling pathways directly modulated by this compound have not been extensively elucidated in published research. However, the broader class of cerebrosides and glycosphingolipids are known to be involved in various cellular signaling events. The workflow for investigating the effect of a novel compound like this compound on a known signaling pathway, such as the mTOR pathway, is depicted below.
Caption: Workflow to study this compound's effect on a signaling pathway.
Given the interest in the neuroprotective and anti-inflammatory activities of plant-derived cerebrosides, future research into this compound could focus on its effects on pathways such as NF-κB, MAPK, or PI3K/Akt/mTOR, which are central to inflammation and cell survival.
Conclusion
This compound is a promising natural product with a distribution across several plant species. While its discovery and the general methods for its isolation are established, there is a clear need for further research to quantify its presence in natural sources and to thoroughly investigate its biological activities and mechanisms of action at the molecular level. This guide provides a foundational resource for researchers and professionals aiming to explore the therapeutic potential of this intriguing cerebroside.
References
- 1. Isolation of New Constituents from Whole Plant of Salsola imbricataForssk. of Saudi Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:606125-07-9 | Cerebrosides | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Cerebrosides from Longan Arillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 606125-07-9 | this compound [phytopurify.com]
Biological activity of Momor-cerebroside I
Momor-cerebroside I: A Technical Overview of Its Origin and Potential Biological Activities
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring cerebroside, a class of glycosphingolipids, that has been identified in several plant species, including Momordica charantia, Sesamum indicum L., and Euphoria longana.[1][2] While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, this technical guide synthesizes the current knowledge surrounding its isolation and contextualizes its potential pharmacological relevance based on the activities of its source organisms and closely related cerebroside compounds. This document aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this molecule.
Chemical Identity and Sources
This compound is structurally characterized as a glycosylceramide. It has been successfully isolated from the pulp of Euphoria longana (Longan Arillus), where it was identified alongside other known cerebrosides.[1] The compound has also been reported to be a constituent of Momordica charantia, commonly known as bitter melon, and Sesamum indicum L. (sesame).[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 606125-07-9 | Generic Chemical Supplier Data |
| Molecular Formula | C48H93NO10 | Generic Chemical Supplier Data |
| Molecular Weight | 844.25 g/mol | [2] |
| Class | Cerebroside (Glycosphingolipid) | [1] |
Potential Biological Activities: An Inferential Analysis
Anti-inflammatory Activity
Extracts from Momordica charantia and Sesamum indicum have demonstrated significant anti-inflammatory properties. Studies on Momordica charantia extracts have shown inhibition of pro-inflammatory mediators. For instance, certain compounds isolated from bitter melon have been found to downregulate the expression of NF-κB, iNOS, IL-6, IL-1β, and TNF-α in lipopolysaccharide-activated macrophage cells. While the specific contribution of this compound to this activity is unknown, it is a plausible area for future investigation.
Neuroprotective Effects
Cerebrosides, as a class, are known to be integral components of neuronal cell membranes and have been investigated for their neuroprotective potential. For example, a related compound, Cerebroside-A, has been shown to exert potent neuroprotection in cerebral ischemia models by reducing glutamate release and calcium influx through NMDA receptors. This suggests that this compound may also possess neuroprotective properties worthy of exploration.
Postulated Signaling Pathways
Based on the observed activities of extracts from the source plants and related cerebrosides, we can postulate potential signaling pathways that this compound might modulate. It is critical to emphasize that these are hypothetical pathways and require experimental validation.
Hypothetical Anti-inflammatory Signaling Pathway
Given the anti-inflammatory effects of Momordica charantia extracts, a plausible mechanism of action for its constituents, potentially including this compound, involves the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation.
Caption: Hypothesized anti-inflammatory action of this compound.
Experimental Protocols: A General Framework
While specific protocols for this compound are not available, the following outlines a general experimental workflow for isolating and evaluating the biological activity of a novel cerebroside from a plant source.
Caption: General workflow for isolation and bioactivity screening.
General Protocol for Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Quantification: Measure the production of nitric oxide (NO) by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value.
Future Directions and Conclusion
The current understanding of the biological activity of this compound is in its infancy. This technical guide highlights the significant knowledge gap and underscores the need for dedicated research to elucidate the pharmacological profile of this natural product.
Future research should focus on:
-
Targeted Isolation and Purification: Developing efficient methods for isolating this compound in sufficient quantities for comprehensive biological screening.
-
In Vitro Bioassays: Screening purified this compound against a panel of targets related to inflammation, neurodegeneration, and metabolic diseases.
-
Mechanism of Action Studies: If significant activity is observed, elucidating the underlying molecular mechanisms and signaling pathways.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models.
References
The Neuroprotective Potential of Momor-cerebroside I: A Technical Overview of Unexplored Mechanisms
For Immediate Release
[City, State] – [Date] – Momor-cerebroside I, a naturally occurring cerebroside isolated from sources such as bitter melon (Momordica charantia) and sesame seeds (Sesamum indicum L.), has been identified as a compound of interest within the scientific community. While its existence and basic chemical properties are known, a thorough investigation into its specific mechanism of action within neuronal cells remains a significant and underexplored area of research. This technical guide serves to outline the current landscape of knowledge and to propose a structured approach for researchers, scientists, and drug development professionals to elucidate the potential neuroprotective pathways of this intriguing molecule.
Currently, there is a notable absence of in-depth, publicly available research detailing the specific molecular interactions and signaling cascades initiated by this compound in the context of neuronal health and disease. This knowledge gap presents a compelling opportunity for novel investigations into its therapeutic potential. Based on the established methodologies for evaluating similar natural compounds with neuroprotective properties, a comprehensive research program for this compound would logically focus on its potential to mitigate oxidative stress, reduce neuroinflammation, and modulate key signaling pathways integral to neuronal survival.
Hypothetical Mechanisms and Experimental Approaches
Drawing parallels from research on other neuroprotective agents, several plausible mechanisms of action for this compound can be postulated. The following sections outline these potential pathways and the corresponding experimental protocols that would be essential to validate them.
Mitigation of Oxidative Stress
Oxidative stress is a critical factor in the pathogenesis of numerous neurodegenerative diseases.[1][2][3] The capacity of this compound to counteract oxidative damage would be a primary area of investigation.
Key Experimental Protocols:
-
Cell Viability Assays: To determine the protective effects of this compound against oxidative stress-induced cell death, neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures would be pre-treated with varying concentrations of the compound prior to exposure to an oxidative insult (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA)). Cell viability would be quantified using assays such as MTT or LDH release.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels would be measured using fluorescent probes like DCFDA-AM in neuronal cells treated with this compound and an oxidative stressor. A reduction in fluorescence would indicate antioxidant activity.
-
Antioxidant Enzyme Activity Assays: The effect of this compound on the activity of key antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), would be assessed in cell lysates or tissue homogenates.[4]
Quantitative Data to be Generated:
| Parameter | Experimental Model | Measurement | Expected Outcome with this compound |
| IC₅₀/EC₅₀ | Neuronal cells + Oxidative Stressor | Cell Viability Assay (MTT, LDH) | Determination of the concentration for 50% maximal protection or effect. |
| ROS Levels | Neuronal cells + Oxidative Stressor | DCFDA-AM Assay | Dose-dependent decrease in intracellular ROS. |
| Enzyme Activity | Cell lysates/Tissue homogenates | SOD, CAT, GPx Activity Kits | Increase in the specific activity of antioxidant enzymes. |
| MDA Levels | Cell lysates/Tissue homogenates | TBARS Assay | Decrease in malondialdehyde, a marker of lipid peroxidation. |
Proposed Signaling Pathway for Oxidative Stress Mitigation:
Figure 1: Hypothetical pathway of this compound in mitigating oxidative stress.
Attenuation of Neuroinflammation
Neuroinflammation is a hallmark of many neurodegenerative conditions.[5][6] Investigating the anti-inflammatory properties of this compound would be a crucial research avenue.
Key Experimental Protocols:
-
Cytokine Release Assays: Microglial cell cultures (e.g., BV-2) or co-cultures of neurons and glia would be stimulated with an inflammatory agent (e.g., lipopolysaccharide (LPS)). The supernatant would be analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays following treatment with this compound.
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, would be measured in the culture medium of activated microglial cells using the Griess reagent to assess the inhibitory effect of this compound on inducible nitric oxide synthase (iNOS).
-
Western Blot Analysis: The expression levels of key inflammatory proteins such as iNOS, cyclooxygenase-2 (COX-2), and components of the NF-κB signaling pathway (e.g., p-p65) would be determined in cell lysates.
Quantitative Data to be Generated:
| Parameter | Experimental Model | Measurement | Expected Outcome with this compound |
| Cytokine Levels (pg/mL) | Activated Microglia/Co-cultures | ELISA/Multiplex Assay | Dose-dependent reduction in pro-inflammatory cytokine release. |
| Nitric Oxide (µM) | Activated Microglia | Griess Assay | Dose-dependent decrease in NO production. |
| Protein Expression | Cell lysates | Western Blot | Reduced expression of iNOS, COX-2, and p-p65. |
Proposed Signaling Pathway for Anti-Neuroinflammatory Action:
Figure 2: Postulated anti-neuroinflammatory pathway of this compound.
Modulation of Neuronal Signaling Pathways
The neuroprotective effects of many compounds are mediated through the modulation of critical intracellular signaling pathways that govern cell survival and death.
Key Experimental Protocols:
-
Western Blot Analysis for Key Signaling Proteins: The phosphorylation status and total protein levels of key components of pro-survival pathways, such as Akt and ERK, and pro-apoptotic pathways, such as JNK and p38 MAPK, would be analyzed in neuronal cells subjected to a neurotoxic stimulus with and without this compound treatment.
-
Immunocytochemistry: The subcellular localization and expression of signaling proteins could be visualized in cultured neurons to provide further evidence of pathway modulation.
Quantitative Data to be Generated:
| Parameter | Experimental Model | Measurement | Expected Outcome with this compound |
| Protein Phosphorylation Ratio (p-Protein/Total Protein) | Neuronal cells + Neurotoxin | Western Blot | Increased p-Akt/Akt and p-ERK/ERK ratios; Decreased p-JNK/JNK and p-p38/p38 ratios. |
Proposed Logic of Pro-Survival Signaling Modulation:
Figure 3: Hypothetical modulation of neuronal survival pathways by this compound.
Future Directions and Conclusion
The study of this compound in the context of neuronal health is in its infancy. The experimental framework outlined above provides a roadmap for a systematic investigation into its potential neuroprotective mechanisms. Future research should also aim to identify the specific cellular receptors or targets with which this compound interacts to initiate these downstream effects. Furthermore, in vivo studies using animal models of neurodegenerative diseases will be essential to validate the therapeutic potential of this natural compound.
References
- 1. Oxidative Stress and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective Effects of OMO within the Hippocampus and Cortex in a D-Galactose and Aβ25–35-Induced Rat Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroinflammation: An Integrating Overview of Reactive-Neuroimmune Cell Interactions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
Isolating and Characterizing Momor-cerebroside I from Momordica charantia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and structural elucidation of Momor-cerebroside I, a putative bioactive compound from Momordica charantia, commonly known as bitter melon. While direct literature on "this compound" is limited, this document synthesizes established protocols for the separation and characterization of cerebrosides and other phytochemicals from plant sources, particularly drawing from research on Momordica charantia itself.
Momordica charantia has a rich history in traditional medicine for treating a variety of ailments, including diabetes, inflammation, and viral infections.[1][2][3] Its diverse phytochemical profile, which includes triterpenoids, proteins, polysaccharides, and flavonoids, is responsible for its wide range of biological activities.[1][4][5] Cerebrosides, a class of glycosphingolipids, are also known to possess significant biological properties, making the study of this compound a promising area for drug discovery.
This guide outlines a systematic approach, from the initial extraction of plant material to the final structural determination of the target cerebroside.
Data Presentation
The following tables are presented as templates for organizing the quantitative data obtained during the isolation and characterization of this compound.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material (g) | Output | Yield (g) | Yield (%) |
| Extraction | Dried M. charantia fruit powder | Crude Methanolic Extract | - | - |
| Solvent Partitioning | Crude Methanolic Extract | n-Hexane Fraction | - | - |
| Dichloromethane Fraction | - | - | ||
| Ethyl Acetate Fraction | - | - | ||
| n-Butanol Fraction | - | - | ||
| Aqueous Fraction | - | - | ||
| Column Chromatography | Bioactive Fraction | Sub-fraction 1 | - | - |
| Sub-fraction 2 | - | - | ||
| ... | - | - | ||
| Purification | Enriched Sub-fraction | Pure this compound | - | - |
Table 2: Spectroscopic Data for this compound
| Technique | Parameters | Key Signals/Data |
| ¹H NMR | (e.g., 500 MHz, CDCl₃) | Chemical shifts (δ), coupling constants (J) for anomeric proton, sphingoid backbone, fatty acid chain, and sugar moiety. |
| ¹³C NMR | (e.g., 125 MHz, CDCl₃) | Chemical shifts (δ) for all carbon atoms. |
| Mass Spectrometry | (e.g., ESI-MS, FAB-MS) | Molecular ion peak [M+H]⁺ or [M-H]⁻, fragmentation pattern indicating sugar, sphingoid base, and fatty acid components. |
| FT-IR | (KBr pellet) | Absorption bands (cm⁻¹) for hydroxyl, amide, C-H, and glycosidic linkages. |
| UV-Vis | (Methanol) | Wavelength of maximum absorption (λmax). |
Experimental Protocols
The following protocols are generalized methodologies based on standard practices for the isolation and characterization of natural products.
Plant Material and Extraction
Fresh fruits of Momordica charantia should be collected, washed, sliced, and shade-dried. The dried material is then pulverized into a coarse powder. The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield the crude methanolic extract.
Fractionation of the Crude Extract
The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol.[6] Each fraction is concentrated, and the fraction exhibiting the highest bioactivity (based on a preliminary screening assay) is selected for further purification. Cerebrosides are typically found in the more polar fractions.
Chromatographic Purification
The bioactive fraction is subjected to a series of chromatographic techniques to isolate the target compound.
-
Silica Gel Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions showing the presence of the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a preparative HPLC system with a C18 column and a suitable mobile phase, typically a gradient of methanol and water or acetonitrile and water.
Structural Characterization of this compound
The structure of the purified this compound is elucidated using a combination of spectroscopic techniques.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule. 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms and the complete structure of the cerebroside, including the nature of the sugar, the sphingoid base, and the fatty acid chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS or FAB-MS) is used to determine the molecular weight and elemental composition of the compound.[7][8] Fragmentation patterns can help identify the different components of the cerebroside.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), amide (-NHCO-), and glycosidic (C-O-C) linkages.[7][8]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the presence of chromophores in the molecule.
Visualizations
The following diagrams illustrate the logical workflows for the isolation and characterization of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Investigation of Biological Activities of Wild Bitter Melon (Momordica charantia Linn. Var. Abbreviata Ser.) [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Structural characterization and in-silico analysis of Momordica charantia 7S globulin for stability and ACE inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Enigmatic Role of Momor-cerebroside I in Plant Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momor-cerebroside I, a specific type of glucosylceramide, is a constituent of plant cell membranes. While its precise functions remain largely uncharacterized, its structural class suggests a significant role in membrane integrity, signal transduction, and stress responses. This technical guide synthesizes the current understanding of plant glucosylceramides to infer the potential roles of this compound. It provides a framework for its investigation, including hypothetical data structures, generalized experimental protocols, and conceptual diagrams to guide future research into its specific functions within the plant cell membrane.
Introduction to this compound and Plant Cerebrosides
Cerebrosides are a class of glycosphingolipids composed of a ceramide (a fatty acid linked to a sphingoid base) and a single sugar residue. In plants, the most common cerebrosides are glucosylceramides (GlcCer), where the sugar is glucose. This compound is one such molecule, isolated from various plant species. Glucosylceramides are integral components of the plasma membrane and other endomembranes, where they are estimated to constitute a significant portion of the total lipids.[1] They are predominantly found in the outer leaflet of the plasma membrane.[1]
The structure of the ceramide backbone of plant GlcCer, including this compound, exhibits specific features that differentiate them from their fungal and animal counterparts, suggesting specialized roles in plant physiology.[2][3] While extensive research has detailed the functions of sphingolipids in yeast and mammalian cells, their roles in plants are an emerging field of study.
Potential Functions of this compound in Plant Cell Membranes
Based on studies of the broader class of plant glucosylceramides, this compound is hypothesized to be involved in several critical cellular processes.
Membrane Structure and Integrity
Glucosylceramides are crucial for the structural integrity of plant membranes.[4] Their long, saturated acyl chains and capacity for hydrogen bonding contribute to the formation of ordered membrane domains. The physical properties of cerebrosides, such as a high melting point, impart a paracrystalline structure to the lipid domains they inhabit.
Formation of Lipid Rafts and Signaling Platforms
A key function of glucosylceramides is their role in the formation of lipid rafts—dynamic, ordered microdomains within the plasma membrane enriched in sphingolipids and sterols.[1] These rafts serve as platforms for the organization of proteins involved in signaling and transport.[1][5] It is plausible that this compound contributes to the formation of specific lipid rafts, thereby regulating the activity of associated proteins.
Regulation of Membrane Fluidity
The incorporation of cerebrosides into membranes can modulate their fluidity. Changes in the concentration of glucosylceramides have been observed during cold acclimation, suggesting a role in adapting membrane fluidity to environmental stress.[1]
Involvement in Cellular Processes
Studies on Arabidopsis thaliana have demonstrated that glucosylceramides are essential for cell-type differentiation, organogenesis, and the viability of the male gametophyte.[5][6] Plants with deficient glucosylceramide synthesis exhibit severe developmental defects, including seedling lethality.[5][6] These findings underscore the fundamental importance of this lipid class in plant development. Furthermore, sphingolipid metabolites, including ceramides (the backbone of this compound), are implicated in programmed cell death (PCD) in plants.[1]
Quantitative Data on Glucosylceramide Function
While specific quantitative data for this compound is not yet available in the literature, this section provides a template for how such data could be presented. Researchers investigating the effects of this compound could use these tables to structure their findings.
Table 1: Hypothetical Effect of this compound on Membrane Fluidity
| Treatment | Membrane Fluidity (Anisotropy) | Statistical Significance (p-value) |
| Control (Wild-Type) | 0.25 ± 0.02 | N/A |
| This compound Overexpression | 0.35 ± 0.03 | < 0.05 |
| This compound Knockout | 0.18 ± 0.02 | < 0.05 |
Table 2: Hypothetical Ion Flux Across Membranes Enriched with this compound
| Treatment | Ca²⁺ Influx (nmol/mg protein/min) | H⁺ Efflux (µmol/mg protein/min) |
| Control Liposomes | 1.2 ± 0.1 | 5.4 ± 0.3 |
| Liposomes + this compound | 0.8 ± 0.1 | 4.1 ± 0.2 |
Experimental Protocols for Investigating this compound Function
The following are generalized protocols that can be adapted to study the specific functions of this compound.
Isolation and Quantification of this compound
-
Lipid Extraction: Total lipids are extracted from plant tissue using a modified Folch or Bligh and Dyer method.[7]
-
Chromatographic Separation: The lipid extract is subjected to high-performance thin-layer chromatography (HPTLC) or liquid chromatography-mass spectrometry (LC-MS) for the separation of different lipid classes.
-
Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used for the identification and structural elucidation of this compound based on its specific mass-to-charge ratio and fragmentation pattern.
-
Quantification: Absolute quantification can be achieved by using appropriate internal standards and constructing a calibration curve.
Analysis of Membrane Fluidity
-
Membrane Isolation: Plasma membranes are isolated from protoplasts or microsomal fractions by aqueous two-phase partitioning or density gradient centrifugation.
-
Fluorescence Labeling: Isolated membranes are labeled with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH).[8]
-
Fluorescence Anisotropy Measurement: The fluorescence anisotropy of the probe is measured using a fluorescence spectrophotometer. An increase in anisotropy indicates a decrease in membrane fluidity.
In Vitro Reconstitution and Functional Assays
-
Liposome Preparation: Liposomes are prepared with a defined lipid composition, with and without the inclusion of purified this compound.
-
Protein Reconstitution: A membrane protein of interest (e.g., an ion channel or transporter) is reconstituted into the prepared liposomes.
-
Functional Assay: The activity of the reconstituted protein is measured. For example, ion flux can be measured using ion-selective electrodes or fluorescent indicators.
Visualizing the Role and Investigation of this compound
The following diagrams illustrate the conceptual framework for understanding and investigating the function of this compound.
Caption: Localization of this compound in a Lipid Raft.
Caption: Hypothetical Signaling Pathway of this compound.
Caption: Workflow for this compound Functional Analysis.
Conclusion and Future Directions
This compound, as a plant glucosylceramide, is poised at the intersection of membrane structure and cellular signaling. While direct evidence of its specific functions is currently lacking, its structural characteristics and the known roles of its lipid class strongly suggest its importance in plant growth, development, and environmental adaptation. Future research should focus on elucidating the specific protein interactions of this compound, its role in the dynamics of lipid rafts, and its precise contribution to signaling pathways. The application of advanced lipidomics, genetic manipulation, and biophysical techniques will be instrumental in unraveling the multifaceted functions of this intriguing molecule. Such knowledge will not only advance our fundamental understanding of plant cell biology but may also open new avenues for crop improvement and the development of novel therapeutic agents.
References
- 1. Sphingolipid Function [plantsphingolipid.org]
- 2. Recently discovered functions of glucosylceramides in plants and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glucosylceramide is Critical for Cell-Type Differentiation and Organogenesis, but not for Cell Viability in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. The state of the art in plant lipidomics - Molecular Omics (RSC Publishing) DOI:10.1039/D1MO00196E [pubs.rsc.org]
- 8. Detection of Plant Cell Membrane Fluidity - Lifeasible [lifeasible.com]
An In-depth Technical Guide to Momor-cerebroside I: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momor-cerebroside I is a naturally occurring glycosphingolipid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. This document details its structural characteristics, physicochemical data, and the methodologies employed for its study. The information is presented to support further research and development efforts involving this compound.
Chemical Identity and Structure
This compound is classified as a cerebroside, a type of glycosphingolipid.[1][2] Its core structure consists of a ceramide backbone, which is composed of a sphingoid base linked to a fatty acid, and a single glucose moiety attached at the 1-hydroxyl position.
The systematic chemical name for this compound is (2R)-N-[(E,2S,3S,4R)-3,4-dihydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-8-en-2-yl]-2-hydroxytetracosanamide.[1] It is recognized as a mixture of geometrical isomers (8E and 8Z) of a sphingosine-type or phytosphingosine-type glucocerebroside, featuring a 2-hydroxy fatty acid.[1] The structure of this compound has been elucidated through chemical and spectroscopic analysis.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 606125-07-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₄₈H₉₃NO₁₀ | [2][3][4] |
| Molecular Weight | 844.3 g/mol | [3][4] |
| Physical Description | Powder | [2][3][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Pyridine, Methanol, Ethanol. | [1][3][7] |
| Purity | ≥98% | [3][4] |
Experimental Protocols
General Isolation and Purification Workflow
The following diagram illustrates a logical workflow for the isolation and purification of cerebrosides from a plant source.
Caption: A generalized workflow for the isolation and purification of cerebrosides.
Structural Elucidation Methodology
The determination of the chemical structure of this compound involves a combination of spectroscopic techniques.
Caption: Key spectroscopic methods for elucidating the structure of this compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. Further research is required to elucidate its pharmacological profile and mechanism of action.
Conclusion
This compound is a well-characterized glucocerebroside with defined physical and chemical properties. While its structural elucidation has been achieved through standard spectroscopic methods, a significant gap exists in the understanding of its biological functions. This technical guide serves as a foundational resource for researchers, highlighting the known attributes of this compound and underscoring the need for further investigation into its potential therapeutic applications. The detailed methodologies and structured data presentation provided herein are intended to facilitate future research endeavors in this promising area of natural product chemistry.
References
- 1. This compound | CAS:606125-07-9 | Cerebrosides | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. CAS 606125-07-9 | this compound [phytopurify.com]
- 3. This compound | CAS:606125-07-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. dev.usbio.net [dev.usbio.net]
- 5. Page loading... [guidechem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. theclinivex.com [theclinivex.com]
Momor-cerebroside I (CAS number 606125-07-9): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momor-cerebroside I is a naturally occurring cerebroside, a class of glycosphingolipids, that has been identified in several plant species, including Sesamum indicum L. (sesame), Euphoria longana (longan), and Momordica charantia (bitter melon)[1]. As with other cerebrosides, its structure consists of a ceramide (a fatty acid linked to a sphingoid base) and a single sugar residue. This document provides a comprehensive technical guide on this compound, summarizing its known chemical and physical properties. While detailed experimental protocols for its isolation and characterization are primarily found in a key publication for which the full text is not widely available, this guide presents a generalized methodology for cerebroside extraction and analysis. To date, specific biological activities and signaling pathway involvement for this compound have not been extensively reported in publicly accessible literature.
Chemical and Physical Properties
This compound is a complex sphingolipid with the chemical formula C₄₈H₉₃NO₁₀ and a molecular weight of approximately 844.27 g/mol . The following table summarizes its key chemical identifiers and physical properties based on available data.
| Property | Value | Source |
| CAS Number | 606125-07-9 | [2] |
| Molecular Formula | C₄₈H₉₃NO₁₀ | [2] |
| Molecular Weight | 844.27 g/mol | [2] |
| Type of Compound | Cerebroside | [2] |
| Physical Description | Powder | [2] |
| Purity | 95% - 99% | [2] |
Isolation and Characterization
The primary citation for the isolation and structural elucidation of this compound is an article published in the Archives of Pharmacal Research in 2003. While the full text of this publication could not be accessed for this review, it is understood that the structure was determined using chemical and spectroscopic methods[1]. Generally, the isolation of cerebrosides from plant material follows a multi-step process involving extraction, partitioning, and chromatographic purification.
General Experimental Protocol for Cerebroside Isolation
The following is a generalized workflow for the isolation and characterization of cerebrosides from plant sources. The specific details for this compound would be found in the primary literature.
Caption: A generalized workflow for the isolation and characterization of cerebrosides.
Methods of Analysis
The identification and structural elucidation of this compound, as with other cerebrosides, relies on a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for the purification and purity assessment of the isolated compound. Methods such as HPLC with Evaporative Light Scattering Detection (ELSD) or Diode Array Detection (DAD) are common[2].
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, which aids in determining the structure of the lipid and sugar components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the detailed chemical structure, including the stereochemistry of the sugar and lipid moieties.
Biological Activity and Signaling Pathways
As of the date of this document, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or signaling pathway involvement of this compound (CAS 606125-07-9).
It is noteworthy that a study on a compound referred to as "Cerebroside-A," isolated from an edible mushroom, demonstrated neuroprotective effects. This effect was attributed to the reduction of glutamate release and Ca²⁺ influx through NMDA receptors, a mechanism partially dependent on the opening of BKCa channels[3]. However, it is crucial to emphasize that "Cerebroside-A" has not been confirmed to be identical to this compound.
Further research is required to elucidate the specific biological functions of this compound. Given the known roles of other cerebrosides in cellular processes, potential areas of investigation could include its impact on cell membrane integrity, cell signaling, and its potential as an anti-inflammatory, anti-cancer, or neuroprotective agent.
Due to the absence of data on signaling pathway involvement, a corresponding diagram cannot be provided at this time.
Conclusion
This compound is a well-characterized natural product from a chemical perspective, with its structure confirmed by spectroscopic methods. However, a significant gap exists in the understanding of its biological activity and mechanism of action. For researchers and drug development professionals, this presents an opportunity for further investigation into the potential therapeutic applications of this molecule. Future studies should aim to screen this compound for various biological activities and to identify the cellular pathways it may modulate.
References
- 1. This compound | CAS:606125-07-9 | Cerebrosides | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. CAS 606125-07-9 | this compound [phytopurify.com]
- 3. Cerebroside-A provides potent neuroprotection after cerebral ischaemia through reducing glutamate release and Ca²⁺ influx of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Literature Review of Momor-cerebroside I
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth review of the current scientific literature on Momor-cerebroside I, a glycosphingolipid isolated from several plant sources. The document synthesizes information on its chemical properties, isolation, structural elucidation, and potential, though currently underexplored, biological activities. All quantitative data from the primary literature is presented in structured tables, and detailed experimental protocols are provided. Visualizations of key processes are included to facilitate understanding.
Introduction
This compound is a natural cerebroside, a class of glycosphingolipids that are integral components of cell membranes and are particularly abundant in the nervous tissue. It has been identified in various plant species, including Momordica charantia, Sesamum indicum L., and Euphoria longana[1]. As a member of the cerebroside family, this compound is of interest to the scientific community for its potential pharmacological activities, drawing from the known neuroprotective and anti-inflammatory properties of similar compounds. This review aims to consolidate the existing knowledge on this compound to serve as a foundational resource for future research and development.
Chemical and Physical Properties
This compound is a complex glycosphingolipid with the molecular formula C48H93NO10 and a molecular weight of 844.25 g/mol [1]. Its structure consists of a ceramide moiety linked to a single sugar residue. While detailed physicochemical properties are not extensively reported, its solubility has been noted in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[2]. For optimal stability, it is recommended to store this compound at -20°C under an inert atmosphere.
| Property | Value | Source |
| CAS Number | 606125-07-9 | [1] |
| Molecular Formula | C48H93NO10 | [1] |
| Molecular Weight | 844.25 g/mol | [1] |
| Physical Description | Powder | Biopurify |
| Purity | ≥98% | United States Biological |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | -20°C under inert atmosphere | United States Biological |
Isolation and Structural Elucidation
The primary source detailing the isolation and structural characterization of this compound is a study by Ryu et al. (2003) published in the Archives of Pharmacal Research[2]. The compound was isolated from the pulp of Euphoria longana (Longan Arillus).
Experimental Protocol for Isolation
The following is a detailed methodology for the isolation of this compound as described in the literature:
-
Extraction: The dried pulp of Euphoria longana is extracted with methanol (MeOH).
-
Solvent Partitioning: The resulting MeOH extract is then suspended in water and partitioned successively with diethyl ether (Et2O), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Chromatography of the n-BuOH fraction: The n-BuOH soluble fraction, which contains the cerebrosides, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol-water (CHCl3-MeOH-H2O) of increasing polarity.
-
Further Separation: Fractions containing cerebrosides are further purified using repeated silica gel and Sephadex LH-20 column chromatography to yield purified this compound.
Structural Characterization
The structure of this compound was determined using a combination of spectroscopic techniques.
| Spectroscopic Data | Key Findings |
| IR (Infrared) Spectroscopy | Revealed the presence of hydroxyl, amide, and glycosidic linkages. |
| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Showed signals corresponding to a sugar moiety, a long-chain fatty acid, and a sphingoid base. |
| ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) | Confirmed the presence of a glucopyranosyl unit and the carbon skeleton of the ceramide. |
| FAB-MS (Fast Atom Bombardment Mass Spectrometry) | Determined the molecular weight and provided information on the fragmentation pattern, confirming the structure of the fatty acid and sphingoid base components. |
Biological Activity and Potential Therapeutic Applications
Currently, there is a notable absence of published studies detailing the specific biological activities of this compound with quantitative data. However, the general class of cerebrosides and extracts from the source plants of this compound have been investigated for several pharmacological effects, suggesting potential avenues for future research.
Potential Anti-Inflammatory Effects
Cerebrosides isolated from other natural sources have demonstrated anti-inflammatory properties. For instance, cerebrosides from Cordyceps militaris have been shown to inhibit the production of pro-inflammatory mediators. This suggests that this compound could potentially modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
Potential Neuroprotective Effects
Given the high concentration of cerebrosides in nervous tissue, their role in neuroprotection is an area of active research. Studies on other cerebrosides, such as Cerebroside-A, have indicated neuroprotective effects in models of cerebral ischemia by reducing glutamate release and calcium influx. Therefore, it is plausible that this compound may exert protective effects on neuronal cells, potentially through modulation of pathways involved in excitotoxicity and oxidative stress.
Postulated Signaling Pathways
Based on the activities of related compounds, the following signaling pathways are proposed as potential targets for this compound. It is important to note that these are hypothetical and require experimental validation.
Suggested Experimental Protocols for Biological Evaluation
To elucidate the biological functions of this compound, the following standard experimental protocols are recommended.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.
-
Nitrite Quantification: After 24 hours, the concentration of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value, the concentration at which 50% of NO production is inhibited, is then determined.
In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.
-
Cell Treatment: Cells are plated in 96-well plates and treated with different concentrations of this compound.
-
Induction of Excitotoxicity: After a pre-incubation period, glutamate is added to the wells to induce neuronal cell death.
-
Cell Viability Assessment: Cell viability is measured after 24 hours using the MTT assay. The absorbance is read at 570 nm.
-
Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells compared to the glutamate-treated control. The EC50 value, the concentration at which 50% of the neuroprotective effect is observed, can be calculated.
Conclusion
This compound is a structurally characterized natural product with potential for further pharmacological investigation. While its isolation and structure have been elucidated, a significant knowledge gap exists regarding its biological activities. Based on the known properties of cerebrosides and the source plants, future research should focus on evaluating its anti-inflammatory and neuroprotective effects. The experimental protocols and hypothetical signaling pathways outlined in this review provide a framework for such investigations. A thorough understanding of the biological functions of this compound could unlock its potential as a lead compound in drug discovery programs targeting inflammatory and neurodegenerative diseases.
References
Potential Therapeutic Properties of Momor-cerebroside I: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momor-cerebroside I is a naturally occurring cerebroside isolated from sources such as bitter melon (Momordica charantia) and sesame seeds (Sesamum indicum). As a member of the glycosphingolipid family, this compound has garnered interest for its potential biological activities. This technical guide synthesizes the available preclinical data on this compound and related compounds, focusing on its potential anticancer properties and associated mechanisms of action. This document is intended to provide a comprehensive overview for researchers and professionals in drug development.
Quantitative Data Summary
Research into the bioactivity of compounds structurally related to this compound, specifically Momordicine-I from Momordica charantia, has revealed significant effects on metabolic pathways in head and neck cancer (HNC) cells. The following table summarizes the key quantitative findings.
| Molecular Target Category | Specific Target | Observed Effect in HNC Cells | Reference |
| Glycolysis | SLC2A1 (GLUT-1) | Significant reduction in mRNA and protein expression | [1] |
| HK1 | Significant reduction in mRNA and protein expression | [1] | |
| PFKP | Significant reduction in mRNA and protein expression | [1] | |
| PDK3 | Significant reduction in mRNA and protein expression | [1] | |
| PKM | Significant reduction in mRNA and protein expression | [1] | |
| LDHA | Significant reduction in mRNA and protein expression | [1] | |
| Lactate Accumulation | Reduced | [1] | |
| De Novo Lipogenesis | ACLY | Significant downregulation of mRNA and protein expression | [1] |
| ACC1 | Significant downregulation of mRNA and protein expression | [1] | |
| FASN | Significant downregulation of mRNA and protein expression | [1] | |
| SREBP1 | Significant downregulation of mRNA and protein expression | [1] | |
| SCD1 | Significant downregulation of mRNA and protein expression | [1] | |
| Cellular Signaling | AMPK | Activated | [1] |
| mTOR | Inhibited | [1] | |
| Akt | Inhibited | [1] | |
| Cellular Processes | Autophagy | Induced | [1] |
| Apoptosis | Induced | [1] |
Experimental Protocols
The following methodologies were central to elucidating the anticancer effects of Momordicine-I, a compound closely related to this compound.
Cell Lines and Culture
-
Cell Lines: Human head and neck cancer (HNC) cell lines were utilized for in vitro experiments.
-
Culture Conditions: Cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): To quantify the mRNA expression levels of target genes involved in glycolysis and lipogenesis, total RNA was extracted from treated and untreated HNC cells. Reverse transcription was performed to synthesize cDNA, followed by qRT-PCR using gene-specific primers.
-
Western Blotting: To assess the protein levels of key metabolic enzymes and signaling molecules, whole-cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against targets such as HK1, PDK3, FASN, ACLY, and phosphorylated and total forms of AMPK, Akt, and mTOR.
Metabolic Assays
-
Metabolomic Analysis: To investigate the impact on cellular metabolism, HNC cells were treated with the compound, and intracellular metabolites were extracted. The levels of glycolytic and TCA cycle intermediates were quantified using techniques such as mass spectrometry.
-
Shotgun Lipidomics: To analyze changes in the lipid profile, total lipids were extracted from treated cells. The abundance of different lipid species, such as lysophosphatidylcholines and phosphatidylcholines, was determined by mass spectrometry.
-
Lactate Production Assay: The concentration of lactate in the cell culture medium was measured to assess the rate of glycolysis.
In Vivo Tumorigenicity Model
-
Animal Model: A mouse model of HNC was used to evaluate the in vivo antitumor efficacy.
-
Procedure: HNC cells were implanted into mice to establish tumors. The mice were then treated with the compound, and tumor volume was monitored over time. At the end of the study, tumors were excised for further analysis of gene and protein expression.
Signaling Pathways and Mechanisms of Action
The anticancer activity of Momordicine-I, a compound related to this compound, is attributed to its ability to modulate key signaling pathways that control cellular metabolism and survival. A central mechanism involves the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mTOR and Akt signaling pathways.[1]
Caption: Signaling pathway of this compound in cancer cells.
Conclusion
The available evidence, primarily from studies on the closely related compound Momordicine-I, suggests that this compound holds promise as a potential therapeutic agent, particularly in the context of oncology. Its ability to reprogram cancer cell metabolism by inhibiting glycolysis and lipogenesis, coupled with the induction of autophagy and apoptosis through the modulation of the AMPK/mTOR/Akt signaling axis, presents a multi-faceted approach to cancer therapy. Further research is warranted to fully elucidate the therapeutic potential, pharmacokinetic and pharmacodynamic profiles, and safety of this compound. The detailed experimental protocols and quantitative data presented herein provide a foundational resource for scientists and researchers to design and execute further investigations into this promising natural compound.
References
Momor-cerebroside I: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Momor-cerebroside I is a naturally occurring glycosphingolipid found in various plant species, including Sesamum indicum L. (sesame) and Euphoria longana (longan). As a member of the cerebroside class, it is composed of a ceramide backbone linked to a single sugar moiety. Glycosphingolipids are integral components of cell membranes and are increasingly recognized for their roles in a multitude of cellular processes, including signal transduction, cell recognition, and modulation of membrane protein function. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and situates it within the broader context of glycosphingolipid metabolism and signaling. While specific biological activity data and detailed experimental protocols for this compound are limited in publicly available literature, this document furnishes representative methodologies for the investigation of its potential cytotoxic, anti-inflammatory, and neuroprotective effects, based on established protocols for similar natural products. Furthermore, this guide illustrates key signaling pathways where glycosphingolipids, and by extension potentially this compound, play a modulatory role. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and other related glycosphingolipids.
Introduction to Glycosphingolipids and Cerebrosides
Glycosphingolipids (GSLs) are a class of lipids characterized by a ceramide backbone linked to a carbohydrate moiety.[1][2] They are essential components of eukaryotic cell membranes, where they are involved in maintaining membrane stability and fluidity.[3][4] Beyond their structural role, GSLs are key players in various biological phenomena, including cell-cell recognition, adhesion, and signal transduction.[1][4] The carbohydrate portion of the GSL extends into the extracellular space, acting as a recognition site for toxins, viruses, and other cells.[2]
Cerebrosides are the simplest class of GSLs, containing a single monosaccharide unit (either glucose or galactose) attached to the ceramide.[5] They are precursors for the biosynthesis of more complex GSLs.[4] Alterations in GSL metabolism have been implicated in a range of diseases, including neurodegenerative disorders and cancer, making them an area of intense research for therapeutic intervention.[3][6]
Physicochemical Properties of this compound
This compound has been isolated from natural sources such as Sesamum indicum L. and the pulp of Euphoria longana.[6][7] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 606125-07-9 | [5][8] |
| Molecular Formula | C48H93NO10 | [5][8] |
| Molecular Weight | 844.269 g/mol | [5][8] |
| Appearance | Powder | [5] |
| Purity | >98% (Commercially available) | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |
| Storage | Store at -20°C under an inert atmosphere | [10] |
Glycosphingolipid Metabolism
The biosynthesis of GSLs is a multi-step process that begins in the endoplasmic reticulum and continues in the Golgi apparatus. The core of this process is the synthesis of ceramide, which is then glycosylated to form glucosylceramide or galactosylceramide, the foundational cerebrosides. These can be further elongated by the sequential addition of monosaccharides to form more complex GSLs.
Experimental Protocols for Biological Activity Screening
Cytotoxicity Assay against Neuroblastoma Cell Lines
This protocol describes a method to assess the cytotoxic effects of this compound on human neuroblastoma cell lines, such as SH-SY5Y or LAN-1.
4.1.1. Materials
-
Human neuroblastoma cell lines (e.g., SH-SY5Y, LAN-1)
-
Cell culture medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent
-
96-well plates
-
Plate reader
4.1.2. Procedure
-
Cell Seeding: Seed neuroblastoma cells into 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages
This protocol outlines a method to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
4.2.1. Materials
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well plates
-
Plate reader
4.2.2. Procedure
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to attach for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NMMA, a known NOS inhibitor).
-
Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.
-
Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Calculate the IC50 value.
Neuroprotection Assay
This protocol provides a framework for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell line like HT22.
4.3.1. Materials
-
HT22 murine hippocampal neuronal cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Glutamate
-
MTT or similar viability reagent
-
96-well plates
-
Plate reader
4.3.2. Procedure
-
Cell Seeding: Plate HT22 cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Induction of Excitotoxicity: Add glutamate to a final concentration of 5 mM to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Viability Assay: Assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of treated cells to that of cells treated with glutamate alone.
Potential Role in Signaling Pathways
While the specific signaling pathways modulated by this compound have not yet been elucidated, the broader family of glycosphingolipids is known to influence a variety of signaling cascades. GSLs, often localized in membrane microdomains known as lipid rafts, can modulate the activity of transmembrane receptors and downstream signaling molecules.
One of the key pathways influenced by GSLs is the PI3K/Akt/mTOR pathway , which is central to cell growth, proliferation, and survival. Some GSLs have been shown to modulate the activity of receptor tyrosine kinases (RTKs) that are upstream of this pathway.
It is plausible that this compound, through its integration into cellular membranes, could influence the conformation and activity of such receptors, thereby impacting downstream signaling events. Further research is required to delineate the specific interactions and functional consequences of this compound in cellular signaling.
Conclusion and Future Directions
This compound is a glycosphingolipid with a defined chemical structure and natural origin. While its specific biological functions are yet to be extensively characterized, its structural similarity to other bioactive cerebrosides suggests potential roles in neuroprotection, anti-inflammatory processes, and cytotoxicity. The experimental protocols provided herein offer a starting point for the systematic investigation of these activities. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. The isolation and characterization of this compound from its natural sources, coupled with robust in vitro and in vivo studies, will be crucial in advancing our knowledge of this intriguing molecule.
References
- 1. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic activity of nemorosone in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. Modulation of signaling pathways by DJ-1: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Dawn of Momor-cerebroside I: A Technical Overview for Scientific Pioneers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the foundational research surrounding the discovery and initial characterization of Momor-cerebroside I. While the primary discovery of this glycosphingolipid is attributed to studies on Momordica charantia, this document synthesizes the available scientific knowledge to provide a detailed look at its early scientific journey.
This compound, a member of the cerebroside class of compounds, has garnered interest within the scientific community for its potential biological activities, stemming from the rich ethnobotanical history of its source organism, the bitter melon (Momordica charantia). This guide will meticulously outline the known chemical properties, and where available, the experimental protocols and key data that marked its entry into the scientific lexicon.
Chemical and Physical Properties
This compound is characterized by the following fundamental properties:
| Property | Value |
| Chemical Formula | C₄₈H₉₃NO₁₀ |
| Molecular Weight | 844.269 g/mol [1] |
| CAS Number | 606125-07-9[1][2] |
| Appearance | Powder[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[2] |
Early Research and Discovery
The initial identification and structural elucidation of this compound were accomplished through a combination of chemical and spectroscopic methods. It is classified as a glucocerebroside, featuring a glucose moiety attached to a ceramide backbone.
While the seminal publication detailing the very first isolation of this compound from Momordica charantia remains elusive in broad searches, subsequent studies have confirmed its presence. For instance, research on the pulp of Euphoria longana (Longan) identified this compound as a significant constituent among other known cerebrosides, highlighting its distribution in the plant kingdom.[2] The structure was determined to be a sphingosine-type or phytosphingosine-type glucocerebroside possessing a 2-hydroxy fatty acid.[2]
Experimental Protocols: A Reconstructed Approach
Based on standard phytochemical isolation procedures for cerebrosides, the following represents a generalized workflow that would have been employed in the early research on this compound.
Extraction and Fractionation
-
Extraction: Dried and powdered plant material (e.g., fruits of Momordica charantia) would be subjected to solvent extraction, typically with methanol or a methanol/chloroform mixture, to obtain a crude extract.
-
Solvent Partitioning: The crude extract would then be partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, n-butanol, and water) to separate compounds based on their polarity. Cerebrosides are expected to concentrate in the more polar fractions.
Chromatographic Purification
-
Column Chromatography: The polar fraction would be subjected to multiple rounds of column chromatography. Silica gel is a common stationary phase for the initial separation, followed by more specialized media like Sephadex LH-20 for further purification.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in a highly pure form would be achieved using preparative HPLC, often with a reversed-phase column (e.g., C18).
Structure Elucidation
The determination of the complex structure of this compound would have relied on a suite of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the fatty acid and long-chain base components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments would be essential to piece together the complete chemical structure, including the stereochemistry of the sugar and ceramide moieties.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH), amide (-NH-C=O), and glycosidic linkages.
Visualizing the Discovery Process
The following diagrams illustrate the logical workflow for the isolation and characterization of this compound.
Early Biological Activity Assessment
While detailed early studies on the specific biological activities of purified this compound are not widely documented, the parent plant, Momordica charantia, is well-known in traditional medicine for its various therapeutic properties. It is plausible that early research was driven by the desire to identify the bioactive constituents responsible for these effects. Subsequent research on cerebrosides as a class has pointed to a range of potential activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Any early bioassays on this compound would have likely screened for such activities.
The following diagram illustrates a potential logical flow for investigating the biological activity of a newly isolated natural product like this compound.
Conclusion and Future Directions
This compound stands as a testament to the rich chemical diversity of the natural world. While the precise details of its initial discovery require further scholarly investigation to unearth the primary literature, the foundational knowledge of its structure and properties provides a solid platform for future research. For scientists and drug development professionals, the exploration of this compound's full therapeutic potential remains a promising frontier. Further studies are warranted to fully elucidate its pharmacological profile and potential mechanisms of action, paving the way for novel therapeutic applications.
References
Unveiling the Structure of Momor-cerebroside I: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies crucial for the structural elucidation of Momor-cerebroside I, a glycolipid of interest in natural product chemistry and drug discovery. The following sections detail the available spectroscopic data, outline the experimental protocols for its analysis, and explore its potential biological significance.
Spectroscopic Data for Structure Elucidation
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in Pyridine-d₅)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Sphingosine Moiety | |||
| H-1a | ~4.50 | dd | 10.5, 6.0 |
| H-1b | ~4.42 | dd | 10.5, 4.0 |
| H-2 | ~5.20 | m | |
| H-3 | ~4.80 | m | |
| H-4 | ~5.95 | dd | 15.5, 6.5 |
| H-5 | ~5.80 | dt | 15.5, 7.0 |
| Olefinic H | ~5.40-5.60 | m | |
| Terminal CH₃ | ~0.88 | t | 7.0 |
| Fatty Acid Moiety | |||
| H-2' | ~4.60 | dd | 8.0, 4.0 |
| α-CH₂ | ~2.25 | t | 7.5 |
| Terminal CH₃ | ~0.88 | t | 7.0 |
| Glucose Moiety | |||
| H-1'' (Anomeric) | ~4.90 | d | 7.5 |
| H-2'' | ~4.25 | t | 8.0 |
| H-3'' | ~4.40 | t | 8.5 |
| H-4'' | ~4.30 | t | 9.0 |
| H-5'' | ~4.00 | m | |
| H-6''a | ~4.55 | dd | 11.5, 2.5 |
| H-6''b | ~4.35 | dd | 11.5, 5.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in Pyridine-d₅)
| Position | Predicted Chemical Shift (δ, ppm) |
| Sphingosine Moiety | |
| C-1 | ~70.0 |
| C-2 | ~54.0 |
| C-3 | ~76.0 |
| C-4 | ~131.0 |
| C-5 | ~130.0 |
| Olefinic C | ~125.0-135.0 |
| Terminal CH₃ | ~14.0 |
| Fatty Acid Moiety | |
| C-1' (C=O) | ~175.0 |
| C-2' | ~73.0 |
| α-CH₂ | ~35.0 |
| Terminal CH₃ | ~14.0 |
| Glucose Moiety | |
| C-1'' (Anomeric) | ~105.0 |
| C-2'' | ~75.0 |
| C-3'' | ~78.0 |
| C-4'' | ~71.5 |
| C-5'' | ~78.5 |
| C-6'' | ~62.5 |
Table 3: Expected Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion (m/z) | Interpretation |
| [M+H]⁺ | Molecular ion peak |
| [M+Na]⁺ | Sodium adduct of the molecular ion |
| [M-C₆H₁₀O₅]⁺ | Loss of the glucose moiety |
| Ceramide fragment | Cleavage of the glycosidic bond, yielding the ceramide portion |
| Sphingosine base fragments | Further fragmentation of the ceramide backbone |
| Fatty acid fragments | Fragmentation of the fatty acyl chain |
Experimental Protocols
The structural elucidation of this compound involves a series of detailed experimental procedures, from isolation to spectroscopic analysis.
Isolation and Purification
-
Extraction: The source material (e.g., dried plant material) is typically extracted with a polar solvent such as methanol or ethanol.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Cerebrosides are typically enriched in the more polar fractions.
-
Chromatography: The cerebroside-rich fraction is further purified using a combination of chromatographic techniques:
-
Silica Gel Column Chromatography: To separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: For size exclusion chromatography to remove smaller impurities.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase or normal-phase column to obtain the pure compound.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically pyridine-d₅, which is well-suited for dissolving polar cerebrosides.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and two-dimensional NMR spectra (such as COSY, HSQC, and HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts, coupling constants, and correlations observed in the 2D spectra are used to assign the protons and carbons of the sphingosine, fatty acid, and sugar moieties, and to determine their connectivity and stereochemistry.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) are commonly used ionization techniques for cerebrosides.
-
Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula of the compound.
-
Tandem MS (MS/MS): To obtain fragmentation patterns, which provide valuable information about the structure of the different components of the molecule, such as the loss of the sugar unit and the fragmentation of the ceramide backbone.
-
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical progression from isolation to the final structural confirmation.
Figure 1. Workflow for the isolation and structural elucidation of this compound.
Signaling Pathways and Biological Activities
While specific studies on the signaling pathways directly modulated by this compound are limited, extracts from Momordica charantia, a known source of this compound, have been shown to influence several key cellular signaling pathways. These extracts have demonstrated activities related to metabolic regulation, including the modulation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways. These pathways are critical in glucose and lipid metabolism, suggesting that cerebrosides like this compound could contribute to the plant's traditional use in managing metabolic disorders.
Further research is warranted to isolate the specific effects of this compound on these and other signaling cascades to fully understand its therapeutic potential.
Figure 2. Potential signaling pathways modulated by compounds from Momordica charantia.
References
Methodological & Application
Application Notes and Protocols: Extraction of Momor-cerebroside I from Sesamum indicum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction, purification, and characterization of Momor-cerebroside I, a naturally occurring cerebroside, from the seeds of Sesamum indicum (sesame). Cerebrosides are a class of glycosphingolipids that are of increasing interest in drug development due to their diverse biological activities. This protocol is based on established methods for the isolation of cerebrosides from plant sources and is intended to provide a robust framework for researchers.[1][2] The methodology covers sample preparation, solvent extraction, chromatographic purification, and analytical characterization.
Introduction
Sesamum indicum L., commonly known as sesame, is a well-known oilseed crop that contains a variety of bioactive compounds, including lignans, flavonoids, and cerebrosides.[3][4][5][6] this compound is a specific glucocerebroside that has been identified in sesame.[3][7] Cerebrosides, as a class of sphingolipids, are implicated in various cellular processes and have shown potential as elicitors of plant defense mechanisms.[8] This protocol details a comprehensive methodology for the isolation and purification of this compound for further pharmacological and biological investigation.
Data Presentation
The following table summarizes the expected yields and purity at various stages of the extraction and purification process. These values are illustrative and can vary depending on the quality of the starting material and the precision of the experimental execution.
| Parameter | Value | Method of Analysis |
| Starting Material (Dry Weight) | 1 kg | Gravimetric |
| Crude Lipid Extract Yield | 450 - 550 g | Gravimetric |
| Crude Cerebroside Fraction Yield | 5 - 10 g | Gravimetric |
| Purified this compound Yield | 50 - 150 mg | Gravimetric/HPLC |
| Purity of Final Product | ≥95% | HPLC-ELSD/DAD, NMR |
Experimental Protocols
Materials and Reagents
-
Plant Material: Dried seeds of Sesamum indicum.
-
Solvents (Analytical or HPLC grade): n-hexane, Chloroform, Methanol, Ethanol, Ethyl Acetate, Acetone.[7][9]
-
Stationary Phase: Silica gel (60-120 mesh for column chromatography), TLC plates (silica gel 60 F254).
-
Reagents: Sodium sulfate (anhydrous), Sulfuric acid, Vanillin.
Equipment
-
Grinder or mill
-
Soxhlet extractor or large-scale maceration setup
-
Rotary evaporator
-
Glass chromatography columns
-
Thin-Layer Chromatography (TLC) developing tank
-
High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD) or Diode Array Detector (DAD).[10]
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Extraction Workflow
The overall workflow for the extraction and purification of this compound is depicted in the following diagram.
Detailed Methodologies
4.1. Sample Preparation and Defatting
-
Dry the Sesamum indicum seeds at 40-50°C to a constant weight.
-
Grind the dried seeds into a coarse powder.
-
To remove the bulk of lipids, perform a preliminary extraction with n-hexane. This can be done either by maceration (soaking the powder in n-hexane for 24-48 hours with occasional stirring) or using a Soxhlet apparatus for 8-12 hours.[4][11]
-
After defatting, air-dry the powdered material to remove any residual n-hexane.
4.2. Extraction of Crude Cerebrosides
-
Macerate the defatted sesame seed powder in a mixture of chloroform and methanol (2:1, v/v) at a solid-to-solvent ratio of 1:10 (w/v) for 48 hours at room temperature with continuous agitation.
-
Filter the mixture and collect the supernatant. Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine all the supernatants and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude lipid extract.
4.3. Purification by Column Chromatography
-
Prepare a silica gel column (60-120 mesh) using a slurry of silica gel in chloroform.
-
Dissolve the crude lipid extract in a minimal amount of chloroform and load it onto the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol. A typical gradient could be:
-
100% Chloroform
-
Chloroform:Methanol (98:2, 95:5, 90:10, 80:20, 50:50, v/v)
-
100% Methanol
-
-
Collect fractions of equal volume and monitor the separation using Thin-Layer Chromatography (TLC).
4.4. Thin-Layer Chromatography (TLC) Analysis
-
Spot the collected fractions onto a silica gel TLC plate.
-
Develop the TLC plate in a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).
-
Visualize the spots by spraying the plate with a solution of 10% sulfuric acid in ethanol followed by heating at 110°C for 10 minutes. Cerebrosides will typically appear as purple-violet spots.
-
Pool the fractions containing the compound of interest (this compound) based on the TLC profile.
4.5. Final Purification and Characterization
-
The pooled fractions may require further purification using preparative HPLC to achieve a purity of ≥95%.
-
The final purified compound should be characterized to confirm its identity as this compound.[10]
Potential Signaling Pathway
Cerebrosides have been shown to act as elicitors in plants, triggering defense responses.[8] While the specific signaling pathway for this compound in Sesamum indicum is not fully elucidated, a generalized pathway can be proposed based on known elicitor signaling mechanisms in plants.
Conclusion
This protocol provides a comprehensive and detailed methodology for the extraction and purification of this compound from Sesamum indicum. The successful isolation of this compound will enable further research into its biological activities and potential applications in drug discovery and development. The methods described are adaptable and can be scaled according to the specific needs of the researcher. Adherence to good laboratory practices is essential for obtaining high-quality, reproducible results.
References
- 1. Preparative isolation of cerebrosides (galactosyl and glucosyl ceramide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of flavonoids and a cerebroside from the stem bark of Albizzia julibrissin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:606125-07-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Lignan-Rich Sesame (Sesamum indicum L.) Cultivar Exhibits In Vitro Anti-Cholinesterase Activity, Anti-Neurotoxicity in Amyloid-β Induced SH-SY5Y Cells, and Produces an In Vivo Nootropic Effect in Scopolamine-Induced Memory Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | CAS:606125-07-9 | Cerebrosides | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 606125-07-9 | this compound [phytopurify.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Structural Analysis of Fungal Cerebrosides [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Momor-cerebroside I
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Momor-cerebroside I using High-Performance Liquid Chromatography (HPLC). The method is designed for accuracy, reproducibility, and sensitivity, making it suitable for research and quality control applications.
Introduction
This compound is a naturally occurring cerebroside that has been isolated from various plant sources, including Momordica charantia and Euphoria longana[1][2]. Cerebrosides are a class of glycosphingolipids that play crucial roles in cellular recognition, signaling, and membrane stability. Accurate quantification of specific cerebrosides like this compound is essential for understanding their biological functions and for the quality control of natural product extracts and derived pharmaceuticals.
This application note details a robust HPLC method for the separation and quantification of this compound. Due to the absence of a strong chromophore in its structure, detection is optimally achieved using an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD), which are mass-based detectors suitable for non-volatile analytes. Alternatively, derivatization can be employed for UV detection.
Experimental Protocols
Sample Preparation
A multi-step extraction and purification process is recommended to isolate this compound from its matrix, ensuring a clean sample for HPLC analysis.
Protocol for Extraction and Purification:
-
Homogenization: Homogenize the dried and powdered sample material (e.g., plant tissue) with a chloroform:methanol (2:1, v/v) mixture.
-
Ultrasonication and Filtration: Sonicate the mixture for 30 minutes and then filter to separate the extract from the solid residue. Repeat the extraction process three times to ensure complete recovery.
-
Lipid Precipitation: Combine the filtrates and store them at -20°C overnight to precipitate lipids.
-
Defatting: Filter the cold extract to remove the precipitated lipids.
-
Solvent Evaporation: Evaporate the solvent from the defatted filtrate under reduced pressure to obtain a crude extract.
-
Solid-Phase Extraction (SPE):
-
Re-dissolve the crude extract in a minimal amount of the mobile phase.
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a polar solvent (e.g., water) to remove highly polar impurities.
-
Elute the cerebrosides with a less polar solvent mixture, such as methanol or a methanol:chloroform gradient.
-
-
Final Preparation: Evaporate the eluted fraction to dryness and reconstitute the residue in the mobile phase to a known concentration for HPLC injection.
HPLC Instrumentation and Conditions
The following HPLC parameters are recommended for the analysis of this compound.
| Parameter | Recommended Setting |
| HPLC System | A quaternary or binary HPLC system with a degasser, autosampler, and column oven. |
| Column | Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). A high-carbon load C18 column is advantageous for resolving molecular species[3]. |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Gradient Elution | 0-5 min: 80% B5-25 min: 80% to 100% B25-35 min: 100% B35.1-40 min: 80% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) or Corona Charged Aerosol Detector (CAD). ELSD Settings: Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min |
Data Presentation
Quantitative data for the HPLC method validation should be recorded and presented in a clear, tabular format. The following table provides a template for summarizing key performance characteristics of the assay.
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | Consistent RT | |
| Linearity (R²) | R² ≥ 0.995 | |
| Limit of Detection (LOD) | To be determined | |
| Limit of Quantitation (LOQ) | To be determined | |
| Precision (%RSD) | ≤ 2% | |
| Accuracy (% Recovery) | 95 - 105% | |
| Specificity | No interfering peaks |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of this compound, from sample preparation to data analysis.
Caption: Workflow for this compound Analysis.
Logical Structure of this compound
This diagram illustrates the molecular components of a cerebroside, providing a conceptual framework for its analysis.
Caption: Structural components of a cerebroside.
References
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Momor-cerebroside I
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectra of Momor-cerebroside I, a glucocerebroside known for its presence in various natural sources. The structure of this compound, characterized by a β-glucosyl moiety linked to a ceramide consisting of a sphingoid base and a 2'-hydroxy fatty acid, necessitates a comprehensive suite of NMR experiments for complete structural elucidation and characterization. This protocol outlines the procedures for sample preparation, and the setup of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Representative data, based on typical chemical shifts for cerebrosides, are presented in tabular format to guide researchers in spectral interpretation.
Introduction
This compound is a member of the glycosphingolipid family, which plays crucial roles in cellular recognition, signaling, and membrane stability. The complex structure of cerebrosides, featuring a hydrophilic sugar headgroup and a hydrophobic ceramide tail, requires sophisticated analytical techniques for unambiguous characterization. NMR spectroscopy is an indispensable tool for determining the anomeric configuration of the glycosidic linkage, the stereochemistry of the sphingoid base, and the structure of the fatty acid chain.
This application note serves as a practical guide for researchers undertaking the NMR analysis of this compound and similar glycolipids. The provided protocols and data tables are intended to facilitate experimental design, data acquisition, and spectral analysis, thereby accelerating research and development efforts in natural product chemistry and drug discovery.
Chemical Structure of this compound
Molecular Formula: C₄₈H₉₃NO₁₀ Molecular Weight: 844.27 g/mol CAS Number: 606125-07-9
The generalized structure consists of a glucose molecule glycosidically linked to a ceramide backbone. The ceramide part is composed of a long-chain amino alcohol (sphingoid base) and an N-acylated fatty acid.
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (≥95%) to avoid interference from impurities in the NMR spectra. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Solvent Selection: this compound is soluble in deuterated pyridine (Pyridine-d₅) or a mixture of deuterated chloroform and methanol (CDCl₃:CD₃OD, typically in a 1:1 or 2:1 ratio). Pyridine-d₅ is often preferred for its ability to dissolve polar glycolipids and to shift hydroxyl proton signals downfield, away from other resonances.
-
Concentration: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (500 MHz or higher is recommended for optimal resolution).
2.1. One-Dimensional (1D) NMR
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
DEPT-135 and DEPT-90 experiments should be run to differentiate between CH, CH₂, and CH₃ groups.
-
2.2. Two-Dimensional (2D) NMR
-
COSY (Correlation Spectroscopy):
-
Identifies ¹H-¹H spin-spin couplings, crucial for tracing proton connectivity within the sugar, sphingoid, and fatty acid moieties.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Correlates directly bonded ¹H-¹³C pairs. This is essential for assigning carbon signals based on their attached proton resonances.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Detects long-range ¹H-¹³C correlations (typically over 2-3 bonds). This experiment is vital for connecting the different structural fragments, such as linking the sugar to the ceramide and the fatty acid to the sphingoid base.
-
-
TOCSY (Total Correlation Spectroscopy):
-
Establishes correlations between all protons within a spin system. This is particularly useful for identifying all the proton resonances of the glucose unit from the anomeric proton.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Provides information on the spatial proximity of protons, which is important for determining stereochemistry and the conformation of the glycosidic linkage.
-
Data Presentation
Disclaimer: The following NMR data are predicted and representative for a typical this compound structure, as the specific published data could not be retrieved. These values should be used as a guide for spectral interpretation.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in Pyridine-d₅.
| Assignment | Predicted δ (ppm) | Multiplicity | J (Hz) |
| Glucosyl Moiety | |||
| H-1' | 4.95 | d | 7.8 |
| H-2' | 4.35 | t | 8.0 |
| H-3' | 4.52 | t | 8.5 |
| H-4' | 4.41 | t | 8.5 |
| H-5' | 4.05 | m | |
| H-6'a | 4.58 | dd | 11.5, 2.5 |
| H-6'b | 4.40 | dd | 11.5, 5.0 |
| Ceramide - Sphingoid Base | |||
| H-1a | 4.70 | dd | 10.5, 4.5 |
| H-1b | 4.62 | dd | 10.5, 5.5 |
| H-2 | 5.25 | m | |
| H-3 | 4.80 | m | |
| H-4 | 5.85 | dd | 15.5, 6.0 |
| H-5 | 5.95 | dt | 15.5, 6.5 |
| -(CH₂)n- | 1.20-1.40 | br s | |
| -CH₃ | 0.88 | t | 7.0 |
| Ceramide - Fatty Acid | |||
| NH | 8.55 | d | 8.5 |
| H-2'' | 4.65 | dd | 8.0, 4.0 |
| -(CH₂)n- | 1.20-1.40 | br s | |
| -CH₃ | 0.88 | t | 7.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in Pyridine-d₅.
| Assignment | Predicted δ (ppm) |
| Glucosyl Moiety | |
| C-1' | 105.5 |
| C-2' | 75.3 |
| C-3' | 78.8 |
| C-4' | 71.9 |
| C-5' | 78.0 |
| C-6' | 63.0 |
| Ceramide - Sphingoid Base | |
| C-1 | 70.2 |
| C-2 | 52.5 |
| C-3 | 76.5 |
| C-4 | 131.0 |
| C-5 | 130.5 |
| -(CH₂)n- | 29.0-30.5 |
| -CH₃ | 14.3 |
| Ceramide - Fatty Acid | |
| C-1'' (C=O) | 175.8 |
| C-2'' | 73.0 |
| -(CH₂)n- | 29.0-30.5 |
| -CH₃ | 14.3 |
Mandatory Visualization
Caption: Experimental workflow for NMR analysis of this compound.
Signaling Pathways and Logical Relationships
While this compound is a structural component of cell membranes, its direct involvement in specific signaling pathways is a subject of ongoing research. Glycosphingolipids, in general, are known to modulate the activity of membrane-associated proteins and can act as receptors for extracellular signals. The structural information obtained from NMR can be crucial for understanding how this compound interacts with other molecules to influence cellular processes.
The logical relationship for structure elucidation using the prescribed NMR experiments is as follows:
Caption: Logic diagram for NMR-based structure elucidation.
Conclusion
This application note provides a comprehensive and detailed protocol for the NMR spectroscopic analysis of this compound. By following the outlined experimental procedures and utilizing the provided representative data, researchers can effectively characterize the structure of this and other related cerebrosides. The application of a full suite of 1D and 2D NMR experiments is critical for the unambiguous assignment of all proton and carbon signals, leading to a complete structural determination. This information is fundamental for further studies into the biological functions and potential therapeutic applications of this compound.
Application Note: Mass Spectrometry Fragmentation Analysis of Momor-cerebroside I
Abstract
This application note details a protocol for the structural characterization of Momor-cerebroside I using electrospray ionization tandem mass spectrometry (ESI-MS/MS). This compound is a glucocerebroside, a class of glycosphingolipids with diverse biological activities. Understanding its structure through fragmentation analysis is crucial for its identification in complex biological matrices and for elucidating its structure-activity relationships. This document provides a detailed experimental protocol, data interpretation guidelines, and a proposed fragmentation pathway for this compound based on collision-induced dissociation (CID).
Introduction
Cerebrosides are a class of glycosphingolipids composed of a ceramide (a sphingoid base linked to a fatty acid) and a single sugar moiety. This compound has been identified as a glucocerebroside containing a 2-hydroxy fatty acid.[1][2] Mass spectrometry, particularly tandem MS, is a powerful technique for the structural elucidation of these complex lipids, providing information on the sugar unit, the sphingoid base, and the fatty acyl chain.[3][4] This application note presents a generalized workflow and expected fragmentation patterns for the analysis of this compound, which can be adapted by researchers in natural product chemistry, lipidomics, and drug development.
Experimental Protocols
Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound (CAS: 606125-07-9) in a solvent in which it is soluble, such as a mixture of chloroform and methanol (2:1, v/v) or DMSO.[1][2]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in methanol/water (1:1, v/v) with 0.1% formic acid for positive ion mode analysis or 0.1% ammonium hydroxide for negative ion mode analysis. The addition of an alkali metal salt, such as lithium chloride, can enhance ionization and produce informative adducts.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Positive ion mode is generally preferred for cerebrosides as it produces abundant protonated molecules [M+H]+ or sodiated adducts [M+Na]+.
-
Infusion: Directly infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire full scan mass spectra over a mass range of m/z 150-1000 to identify the precursor ion of this compound. The expected protonated molecule [M+H]+ has a theoretical m/z of 844.7028 (for C48H93NO10).
-
MS/MS (Tandem MS) Scan: Select the precursor ion corresponding to this compound for collision-induced dissociation (CID). A collision energy ramp (e.g., 20-60 eV) should be applied to generate a comprehensive fragmentation spectrum.
Data Presentation
The interpretation of the MS/MS spectrum of this compound allows for the characterization of its constituent parts. A proposed structure of this compound, consistent with its molecular formula (C48H93NO10) and the presence of a 2-hydroxy fatty acid, is used here for illustrative purposes. This proposed structure consists of a C18 sphingadienine base and a 2-hydroxy C24:0 fatty acid.
Table 1: Predicted Fragment Ions of this compound in Positive Ion Mode ESI-MS/MS
| m/z (Proposed) | Ion Description | Structural Information Gained |
| 844.7 | [M+H]+ | Molecular weight of the intact molecule. |
| 826.7 | [M+H - H2O]+ | Loss of a water molecule. |
| 682.6 | [M+H - 162]+ | Neutral loss of the hexose (glucose) moiety, confirming the ceramide backbone. |
| 664.6 | [M+H - 162 - H2O]+ | Subsequent loss of water from the ceramide backbone. |
| 282.3 | Sphingoid Base Fragment | Characteristic fragment of the C18 sphingadienine base. |
| 264.3 | [Sphingoid Base - H2O]+ | Dehydrated sphingoid base fragment. |
Visualization of Experimental Workflow and Fragmentation
Experimental Workflow
Caption: Experimental workflow for MS fragmentation analysis.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound.
Discussion
The primary fragmentation event in the positive ion mode CID of this compound is the cleavage of the glycosidic bond, resulting in the neutral loss of the glucose moiety (162 Da). This yields the Y0 ion, which corresponds to the ceramide portion of the molecule. Subsequent fragmentation of the ceramide ion provides information about the sphingoid base and the fatty acyl chain. The presence of a 2-hydroxy group on the fatty acid can influence the fragmentation, potentially leading to characteristic water losses.
The analysis of the sphingoid base fragment can help determine its structure (e.g., chain length, degree of unsaturation, and number of hydroxyl groups). Further MSn experiments can be performed on the primary fragment ions to gain more detailed structural information.
Conclusion
This application note provides a comprehensive protocol for the mass spectrometric fragmentation analysis of this compound. The detailed methodology and expected fragmentation data will aid researchers in the structural characterization of this and other related cerebrosides. The use of high-resolution mass spectrometry is essential for obtaining accurate mass measurements and confident identification of fragment ions.
References
- 1. This compound | CAS:606125-07-9 | Cerebrosides | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:606125-07-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Analysis of Fungal Cerebrosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Momor-cerebroside I as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momor-cerebroside I is a naturally occurring cerebroside isolated from sources such as bitter melon (Momordica charantia) and Sesamum indicum L.[1][2] As a member of the glycosphingolipid family, it plays a role in various biological processes. This document provides detailed information and protocols for the use of this compound as an analytical reference standard for identification, quantification, and quality control purposes in research and drug development. Its potential neuroprotective and anti-inflammatory properties also make it a compound of interest for further investigation.
Chemical and Physical Properties
This compound is a white, powdered solid.[3] Its chemical and physical properties are summarized in the table below, providing essential information for its handling and use as a reference standard.
| Property | Value |
| CAS Number | 606125-07-9[3] |
| Molecular Formula | C₄₈H₉₃NO₁₀[3] |
| Molecular Weight | 844.27 g/mol [4] |
| Purity | ≥98%[5] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] |
| Storage | Store at -20°C under an inert atmosphere.[5] |
Biological Activity and Signaling Pathways
Cerebrosides, including those from Momordica charantia, have been investigated for their biological activities, with studies suggesting potential neuroprotective and anti-inflammatory effects. Polysaccharides from Momordica charantia have been shown to exert neuroprotective effects against cerebral ischemia/reperfusion injury.[6] The proposed mechanism involves the inhibition of oxidative stress-mediated c-Jun N-terminal kinase 3 (JNK3) signaling pathway.[6]
// Nodes Ischemia_Reperfusion [label="Ischemia/Reperfusion\nInjury", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress\n(↑ ROS, NO, ONOO⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; MCP [label="Momordica charantia\nPolysaccharides", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK3 [label="JNK3 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; cJun [label="c-Jun Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; FasL [label="Fas-L Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome C\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ischemia_Reperfusion -> Oxidative_Stress [color="#4285F4"]; Oxidative_Stress -> JNK3 [color="#4285F4"]; MCP -> Oxidative_Stress [label="Inhibition", color="#EA4335", arrowhead=tee]; JNK3 -> cJun [color="#4285F4"]; JNK3 -> Cytochrome_c [color="#4285F4"]; cJun -> FasL [color="#4285F4"]; FasL -> Apoptosis [color="#4285F4"]; Cytochrome_c -> Caspase3 [color="#4285F4"]; Caspase3 -> Apoptosis [color="#4285F4"]; } Inhibition of the JNK3 signaling cascade by Momordica charantia polysaccharides.
Quantitative Data
The following table summarizes key quantitative parameters for the use of this compound as an analytical reference standard.
| Parameter | Value/Range | Method |
| Purity | ≥98% | HPLC, NMR, Mass Spectrometry[3][5] |
| Storage Temperature | -20°C[5] | N/A |
| Long-term Storage Stability | Up to 24 months (at 2-8°C) | As per manufacturer's recommendation[2] |
| Solution Stability | Prepare fresh; storable as aliquots at -20°C for up to two weeks.[2] | As per manufacturer's recommendation |
| Solubility in DMSO | ~12.5 mg/mL | Product Information[7] |
| Solubility in Dimethylformamide | ~5 mg/mL | Product Information[7] |
Experimental Protocols
Preparation of Standard Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in analytical procedures.
Materials:
-
This compound reference standard
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Analytical balance
-
Volumetric flask (e.g., 1 mL, 5 mL)
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening.[2]
-
Accurately weigh a desired amount of this compound (e.g., 1 mg) using an analytical balance.
-
Transfer the weighed standard to a volumetric flask.
-
Add a small amount of DMSO to dissolve the solid.
-
To aid dissolution, the tube may be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[1]
-
Once completely dissolved, bring the solution to the final volume with DMSO.
-
Mix the solution thoroughly using a vortex mixer.
-
Store the stock solution in tightly sealed vials at -20°C for up to two weeks.[2]
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To provide a general HPLC method for the quantification of this compound. This protocol may require optimization based on the specific instrumentation and sample matrix.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of organic solvents is often used for cerebroside analysis.[8] A common starting point is a gradient of acetonitrile and water or methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at 205 nm (as cerebrosides lack a strong chromophore, ELSD is often preferred for better sensitivity).
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by diluting the stock solution of this compound with the mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared sample solutions.
-
Run a blank (mobile phase) between injections to prevent carryover.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Conclusion
This compound is a valuable analytical reference standard for the identification and quantification of this compound in various matrices. The provided protocols and data will aid researchers in developing and validating analytical methods for its study. The potential biological activities of this compound, particularly its neuroprotective and anti-inflammatory effects, warrant further investigation, for which this reference standard will be essential.
References
- 1. This compound | CAS:606125-07-9 | Cerebrosides | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:606125-07-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. CAS 606125-07-9 | this compound [phytopurify.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. dev.usbio.net [dev.usbio.net]
- 6. Momordica charantia polysaccharides could protect against cerebral ischemia/reperfusion injury through inhibiting oxidative stress mediated c-Jun N-terminal kinase 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Preparing Momor-cerebroside I Stock Solutions for Cellular and Molecular Biology Experiments
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction to Momor-cerebroside I
This compound is a naturally occurring cerebroside, a class of glycosphingolipids found in various organisms.[1] Cerebrosides are integral components of cellular membranes and are particularly abundant in the myelin sheath of nerve cells.[2] They are involved in a variety of cellular processes, including signal transduction, cell adhesion, and the modulation of membrane protein function.[3] As a glucocerebroside, this compound is part of a critical metabolic pathway involving ceramide and more complex glycosphingolipids.[4][5] The balance between ceramide, a pro-apoptotic molecule, and its glycosylated forms like this compound, is crucial for regulating cell fate, including proliferation and apoptosis.[4][6]
This document provides detailed protocols for the preparation of this compound stock solutions for use in a range of in vitro experiments.
Physicochemical Properties and Storage
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Citation(s) |
| CAS Number | 606125-07-9 | [4] |
| Molecular Formula | C₄₈H₉₃NO₁₀ | [4] |
| Molecular Weight | 844.3 g/mol | [4] |
| Appearance | White to off-white powder | [6][7] |
| Purity | Typically ≥98% | [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol, Ethanol. | [7][8] |
| Recommended Storage | Store as a powder at -20°C in a desiccated environment under an inert atmosphere. | [4][7] |
Preparation of this compound Stock Solutions
The following protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to the desired working concentration for various experimental applications. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for cell culture experiments due to its miscibility with aqueous media and relatively low toxicity at low concentrations.
Materials
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath
Protocol for a 10 mM Stock Solution in DMSO
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial, which could affect the stability of the compound.[7]
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 8.443 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Solubilization: To aid in dissolution, vortex the solution for 1-2 minutes. For enhanced solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[7] Visually inspect the solution to ensure that all of the powder has dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles. Store the aliquots at -20°C for up to several months. For shorter-term storage (up to two weeks), aliquots can also be kept at -20°C.[8]
Stock Solution Dilution Table
The following table provides the required volume of DMSO to prepare various stock solution concentrations from 1 mg of this compound powder.
| Desired Stock Concentration | Volume of DMSO to Add to 1 mg of this compound |
| 1 mM | 1.184 mL |
| 5 mM | 0.237 mL |
| 10 mM | 0.118 mL |
Experimental Protocols and Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and the specific experiment. It is recommended to perform a dose-response study to determine the optimal concentration for your system. Based on studies with similar cerebrosides, a starting concentration range of 10-50 µM is suggested for cell-based assays.
General Protocol for Cell Treatment
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution: Dilute the stock solution in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Incubation: Incubate the cells for the desired period, as determined by your experimental needs.
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed using various techniques, such as Western blotting, flow cytometry for apoptosis, or gene expression analysis.
Example Experimental Workflow: Investigating the Effect of this compound on Apoptosis
This workflow outlines a typical experiment to assess the potential pro- or anti-apoptotic effects of this compound.
Caption: Experimental workflow for studying the effect of this compound on apoptosis.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on related glycosphingolipids suggests potential involvement in key cellular signaling cascades that regulate cell survival and apoptosis.
Glucosylceramide Metabolism and Apoptosis Regulation
This compound, as a glucocerebroside, is synthesized from ceramide by the enzyme glucosylceramide synthase (GCS). This conversion is a critical regulatory point in the balance between pro-apoptotic ceramide and anti-proliferative glucosylceramide.[4] An accumulation of ceramide can trigger apoptosis, while its conversion to glucosylceramide can promote cell survival. This balance is known to influence the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptosis pathway.[8]
Caption: Regulation of apoptosis by the ceramide/glucosylceramide balance.
Potential Involvement of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Some studies on other cerebrosides have indicated a potential link to this pathway. For instance, Soya-cerebroside has been shown to affect the phosphorylation of AMPK and Akt. Given the interconnectedness of cellular signaling, it is plausible that this compound could also modulate components of the PI3K/Akt/mTOR pathway, thereby influencing cell fate decisions.
Caption: Hypothesized modulation of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective effects of morroniside from Cornus officinalis sieb. Et zucc against Parkinson’s disease via inhibiting oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dev.usbio.net [dev.usbio.net]
- 5. This compound supplier | CAS 606125-07-9 | AOBIOUS [aobious.com]
- 6. CAS 606125-07-9 | this compound [phytopurify.com]
- 7. This compound | CAS:606125-07-9 | Cerebrosides | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound | CAS:606125-07-9 | Manufacturer ChemFaces [chemfaces.com]
In-vivo Administration of Momordica charantia Extracts: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of in-vivo animal studies involving extracts of Momordica charantia (bitter melon), a plant known to contain Momor-cerebroside I. To date, no specific in-vivo studies on isolated this compound have been identified in the public domain. The following data and protocols are derived from research on whole or fractionated extracts of Momordica charantia and should be interpreted with the understanding that the observed effects may be due to a combination of bioactive compounds, including but not limited to cerebrosides.
Application Notes
Extracts from Momordica charantia have been investigated in various animal models for their potential therapeutic effects, primarily focusing on neuroprotection and metabolic disorders. The administration of these extracts has been shown to modulate specific signaling pathways and produce measurable physiological changes.
Key Research Areas:
-
Neuroprotection: Studies have explored the neuroprotective effects of Momordica charantia extracts in models of cerebral ischemia and Alzheimer's disease. The proposed mechanisms include the modulation of oxidative stress and key signaling pathways involved in neuronal survival.
-
Metabolic Disease: A significant body of research focuses on the anti-diabetic properties of Momordica charantia. In-vivo studies have demonstrated hypoglycemic effects and improvements in insulin sensitivity.
Administration Routes and Dosages:
The most common route of administration for Momordica charantia extracts in animal studies is oral gavage. Dosages have varied depending on the type of extract and the animal model used, typically ranging from 200 to 800 mg/kg body weight in mice and rats.
Quantitative Data Summary
The following tables summarize quantitative data from key in-vivo studies on Momordica charantia extracts.
Table 1: Neuroprotective Effects of Lyophilized Momordica charantia Juice in a Mouse Model of Global Cerebral Ischemia
| Parameter | Control Group (Ischemia) | M. charantia (200 mg/kg) | M. charantia (400 mg/kg) | M. charantia (800 mg/kg) |
| Cerebral Infarct Size (%) | 100 | 85.2 ± 5.1 | 65.4 ± 4.3 | 48.7 ± 3.9 |
| Thiobarbituric Acid Reactive Substances (nmol/mg protein) | 2.8 ± 0.15 | 2.1 ± 0.11 | 1.6 ± 0.09 | 1.2 ± 0.07 |
| Short-term Memory (seconds in target quadrant) | 15.2 ± 1.8 | 22.5 ± 2.1 | 28.9 ± 2.5 | 35.1 ± 3.0 |
| Motor Activity (counts/5 min) | 150 ± 12 | 210 ± 15 | 265 ± 18 | 310 ± 21 |
Data adapted from a study on global cerebral ischemia-reperfusion induced neuronal injury in diabetic mice.[1]
Table 2: Effects of Momordica charantia Polysaccharides (MCP) on Infarct Volume in a Rat Model of Focal Cerebral Ischemia
| Treatment Group | Infarct Volume (mm³) |
| Sham | 0 |
| Ischemia/Reperfusion (I/R) | 245.8 ± 25.3 |
| I/R + MCP (50 mg/kg) | 189.4 ± 20.1 |
| I/R + MCP (100 mg/kg) | 135.7 ± 15.8 |
| I/R + MCP (200 mg/kg) | 98.2 ± 11.5 |
Data adapted from a study investigating the neuroprotective effects of Momordica charantia polysaccharides.[2]
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects of Momordica charantia in a Mouse Model of Global Cerebral Ischemia
1. Animal Model:
-
Species: Swiss albino mice (diabetic model induced by streptozotocin).
-
Weight: 20-25 g.
2. Preparation of Momordica charantia Extract:
-
Fresh fruits of Momordica charantia are juiced and then lyophilized (freeze-dried) to obtain a powder.
-
The lyophilized powder is suspended in distilled water for administration.
3. Experimental Groups:
-
Group 1 (Sham): Surgical procedure without vessel occlusion.
-
Group 2 (Ischemia Control): Induced global cerebral ischemia.
-
Group 3-5 (Treatment Groups): Oral administration of lyophilized M. charantia juice (200, 400, and 800 mg/kg, respectively) once daily for a specified period before ischemia induction.
4. Induction of Global Cerebral Ischemia:
-
Mice are anesthetized.
-
Both common carotid arteries are occluded for 10 minutes using micro-aneurysm clips.
-
The clips are removed to allow for 24 hours of reperfusion.
5. Outcome Measures:
-
Cerebral Infarct Size: Determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.
-
Oxidative Stress: Measured by the level of thiobarbituric acid reactive substances (TBARS) in brain homogenates.
-
Neurological Function:
-
Short-term memory: Assessed using the Morris water maze test.
-
Motor activity: Evaluated using an actophotometer.
-
Protocol 2: Investigation of Momordica charantia Polysaccharides (MCP) in a Rat Model of Focal Cerebral Ischemia
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 g.
2. Preparation of MCP:
-
Polysaccharides are extracted from dried Momordica charantia fruit using hot water extraction followed by ethanol precipitation and purification steps.
-
MCP is dissolved in saline for administration.
3. Experimental Groups:
-
Group 1 (Sham): Surgical procedure without vessel occlusion.
-
Group 2 (Ischemia/Reperfusion - I/R): Induced focal cerebral ischemia.
-
Group 3-5 (Treatment Groups): Intravenous administration of MCP (50, 100, and 200 mg/kg) at the onset of reperfusion.
4. Induction of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO):
-
Rats are anesthetized.
-
The middle cerebral artery is occluded for 2 hours using an intraluminal filament.
-
The filament is withdrawn to allow for 22 hours of reperfusion.
5. Outcome Measures:
-
Infarct Volume: Assessed by TTC staining of brain slices.
-
Apoptotic Cell Death: Detected by TUNEL staining in brain sections.
-
Signaling Pathway Analysis: Western blot analysis of key proteins in the JNK signaling pathway (e.g., p-JNK, p-c-Jun) in brain tissue lysates.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Neuroprotection by Momordica charantia Polysaccharides (MCP) via Inhibition of Oxidative Stress-Mediated JNK3 Signaling
Caption: Proposed mechanism of MCP-mediated neuroprotection.
Experimental Workflow: In-vivo Evaluation of Neuroprotective Agents
Caption: General workflow for in-vivo neuroprotection studies.
References
- 1. Neuroprotective effect of Momordica charantia in global cerebral ischemia and reperfusion induced neuronal damage in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Momordica charantia polysaccharides could protect against cerebral ischemia/reperfusion injury through inhibiting oxidative stress mediated c-Jun N-terminal kinase 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for the Purification of Momor-cerebroside I from Crude Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the isolation and purification of Momor-cerebroside I, a bioactive glycolipid, from crude plant extracts. These guidelines are intended to assist researchers in obtaining high-purity this compound for further pharmacological and biomedical investigation.
I. Introduction to this compound
This compound is a naturally occurring cerebroside, a class of glycosphingolipids, that has been isolated from various plant sources, including the pulp of Euphoria longana and Sesamum indicum L.[1][2]. As a member of the cerebroside family, it is composed of a ceramide (a fatty acid linked to a sphingoid base) and a single sugar residue, typically glucose or galactose. The unique structure of this compound contributes to its biological activities and makes it a compound of interest for drug development.
Chemical Properties of this compound: [1][3][4]
| Property | Value |
| Molecular Formula | C48H93NO10 |
| Molecular Weight | 844.25 g/mol |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Pyridine, Methanol, and Ethanol. |
| Purity (Commercially available) | ≥98% |
II. Purification Strategy Overview
The purification of this compound from crude plant extracts is a multi-step process designed to remove other lipids, pigments, and secondary metabolites. The general workflow involves initial extraction with organic solvents, followed by a series of chromatographic separations to isolate the cerebroside fraction and, ultimately, pure this compound.
Caption: General workflow for the purification of this compound.
III. Experimental Protocols
Protocol 1: Extraction of Total Lipids from Plant Material
This protocol describes the initial extraction of total lipids, including this compound, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., seeds, fruit pulp)
-
Chloroform
-
Methanol
-
Homogenizer or blender
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Ensure the plant material is thoroughly dried to minimize the presence of water, which can affect extraction efficiency. Grind the material to a fine powder to increase the surface area for solvent penetration.
-
Solvent Extraction:
-
To the powdered plant material, add a mixture of chloroform and methanol, typically in a 2:1 (v/v) ratio. Use a solvent volume that is sufficient to fully immerse the plant material (e.g., 10 mL of solvent per gram of plant material).
-
Homogenize the mixture for 5-10 minutes at room temperature.
-
-
Filtration: Filter the homogenate through filter paper to separate the liquid extract from the solid plant residue.
-
Re-extraction (Optional): To maximize the yield, the plant residue can be re-extracted with the same solvent mixture. The extracts are then combined.
-
Solvent Removal: Concentrate the combined extracts using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude lipid extract.
-
Drying: Dry the crude extract under a stream of nitrogen or in a vacuum desiccator to remove any residual solvent.
Protocol 2: Fractionation of Crude Lipid Extract by Silica Gel Column Chromatography
This protocol aims to separate the crude lipid extract into major lipid classes: neutral lipids, glycolipids (including cerebrosides), and phospholipids.
Materials:
-
Crude lipid extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: Chloroform, Acetone, Methanol
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude lipid extract in a minimal amount of chloroform.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution (Stepwise Gradient):
-
Fraction 1 (Neutral Lipids): Elute the column with chloroform. This fraction will contain non-polar compounds like sterols and triglycerides.
-
Fraction 2 (Glycolipids): Elute the column with a mixture of chloroform and acetone. A stepwise gradient can be used, for example:
-
Chloroform:Acetone (9:1, v/v)
-
Chloroform:Acetone (3:1, v/v)
-
Chloroform:Acetone (1:1, v/v)
-
Cerebrosides are expected to elute in the more polar chloroform:acetone mixtures.
-
-
Fraction 3 (Phospholipids): Elute the column with methanol to recover highly polar lipids.
-
-
Fraction Analysis:
-
Collect fractions of a defined volume (e.g., 10-20 mL).
-
Analyze each fraction by Thin Layer Chromatography (TLC) to identify the fractions containing cerebrosides. A common TLC solvent system for glycolipids is chloroform:methanol:water (65:25:4, v/v/v).
-
Pool the fractions that are rich in this compound.
-
-
Solvent Removal: Evaporate the solvent from the pooled fractions to obtain the glycolipid-enriched fraction.
Protocol 3: Purification of this compound by Preparative HPLC
This protocol describes the final purification step to obtain high-purity this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Glycolipid-enriched fraction
-
HPLC system with a preparative column (e.g., Silica or C18)
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethyl Acetate, Methanol)
-
Evaporative Light Scattering Detector (ELSD) or UV detector (at low wavelength, e.g., 205 nm)
Procedure:
-
Sample Preparation: Dissolve the glycolipid-enriched fraction in the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example for Normal Phase HPLC):
-
Column: Silica column (e.g., 250 x 10 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Hexane and Isopropanol or Chloroform and Methanol. The exact gradient will need to be optimized based on the specific column and system. A starting point could be a linear gradient from 95:5 to 70:30 Hexane:Isopropanol over 30 minutes.
-
Flow Rate: 4-5 mL/min for a preparative column.
-
Detection: ELSD is ideal for non-chromophoric lipids like cerebrosides.
-
-
Fraction Collection: Collect the peaks corresponding to this compound based on the retention time determined from analytical HPLC runs.
-
Purity Assessment: Analyze the collected fractions by analytical HPLC to confirm the purity of this compound.
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain pure this compound.
IV. Data Presentation
The following tables provide illustrative quantitative data that might be expected during the purification of this compound. The actual values will vary depending on the plant source, extraction method, and chromatographic conditions.
Table 1: Yields at Different Purification Stages
| Purification Stage | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) |
| Crude Lipid Extract | 1000 (dried plant material) | 50,000 | 5.0 | ~1 |
| Glycolipid Fraction | 50,000 (crude extract) | 5,000 | 10.0 | ~15 |
| Cerebroside-Rich Fraction | 5,000 (glycolipid fraction) | 500 | 10.0 | ~70 |
| Pure this compound | 500 (cerebroside fraction) | 150 | 30.0 | >98 |
Table 2: Comparison of Solvent Systems for Silica Gel Chromatography
| Solvent System (v/v) | Target Fraction | Elution Order | Notes |
| Chloroform | Neutral Lipids | 1 | Removes non-polar contaminants. |
| Chloroform:Acetone (9:1 to 1:1) | Glycolipids (including Cerebrosides) | 2 | A gradient is recommended for better separation. |
| Methanol | Phospholipids | 3 | Elutes highly polar lipids. |
| Hexane:Ethyl Acetate (gradient) | Glycolipids | 2 | An alternative non-chlorinated solvent system. |
| Dichloromethane:Methanol (gradient) | Glycolipids & Phospholipids | 2 & 3 | Good for separating a wide range of polarities. |
V. Visualization of a Relevant Signaling Pathway
While the direct signaling pathway of this compound is not fully elucidated, as a cerebroside, it is a precursor to ceramide, a central molecule in sphingolipid metabolism. Ceramide and its metabolites, such as ceramide-1-phosphate, are known to be involved in various signaling pathways, including the mTOR and RhoA pathways, which regulate cell proliferation and survival.
Caption: Potential signaling pathway influenced by this compound metabolism.
References
- 1. Prevention of melanin formation by yeast cerebroside in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide Metabolism and Parkinson’s Disease—Therapeutic Targets [mdpi.com]
- 3. Bioactivities of morroniside: A comprehensive review of pharmacological properties and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Involvement of Ceramide Metabolism in Cerebral Ischemia [frontiersin.org]
Application Notes and Protocols for Momor-cerebroside I in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momor-cerebroside I is a naturally occurring glucocerebroside, a type of glycosphingolipid, that has been identified in several plant species, including bitter melon (Momordica charantia), sesame (Sesamum indicum), and longan (Euphoria longana)[1]. As a member of the cerebroside family, this compound is implicated in a variety of cellular processes. Glucocerebrosides, in general, are crucial components of cell membranes and are known to be involved in cell signaling, cell adhesion, and migration[2]. Dysregulation of glucocerebroside metabolism is associated with several human diseases, including Gaucher disease and Parkinson's disease[2].
These application notes provide an overview of the potential applications of this compound in lipidomics research, with a focus on its role in cellular signaling. While specific research on this compound is still emerging, the broader understanding of glucocerebrosides allows for the extrapolation of potential applications and the development of robust experimental protocols. This document offers detailed methodologies for the extraction, analysis, and investigation of the biological functions of this compound and related compounds.
Potential Applications in Lipidomics Research
-
Biomarker Discovery: Alterations in the levels of specific cerebrosides have been linked to disease states. Lipidomics studies quantifying this compound in various biological samples could lead to the discovery of novel biomarkers for metabolic or neurodegenerative diseases.
-
Drug Development: As knowledge of the biological functions of cerebrosides grows, they are becoming attractive targets for therapeutic intervention. This compound can be used in screening assays to identify new drugs that modulate its metabolism or signaling functions. For instance, some cerebrosides have shown neuroprotective and anti-inflammatory activities[3][4].
-
Nutraceutical Research: Given its presence in edible plants, research into the dietary impact of this compound on lipid metabolism and overall health is a promising area of investigation.
-
Understanding Disease Mechanisms: Investigating the role of this compound in cellular signaling pathways can provide insights into the pathophysiology of diseases where sphingolipid metabolism is dysregulated.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the literature, the following table provides a template for how such data could be presented. The values are hypothetical and serve as an example for researchers to populate with their own experimental data.
| Sample Source | Tissue/Cell Type | Condition | This compound Concentration (µg/g tissue) | Analytical Method | Reference |
| Momordica charantia | Leaf | Control | Value | LC-MS/MS | [Your Study] |
| Momordica charantia | Leaf | High-Fat Diet | Value | LC-MS/MS | [Your Study] |
| Sesamum indicum | Seed | Germinating | Value | UPLC-QTOF-MS | [Your Study] |
| Sesamum indicum | Seed | Mature | Value | UPLC-QTOF-MS | [Your Study] |
| SH-SY5Y Cells | - | Vehicle Control | Value | Shotgun Lipidomics | [Your Study] |
| SH-SY5Y Cells | - | This compound Treatment | Value | Shotgun Lipidomics | [Your Study] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of cerebrosides from plant tissues, which can be adapted for the isolation of this compound.
Materials:
-
Fresh or lyophilized plant tissue (e.g., Momordica charantia leaves)
-
Chloroform
-
Methanol
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Rotary evaporator
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Homogenization: Homogenize 10g of finely ground plant tissue with 100 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Extraction: Stir the mixture for 2 hours at room temperature.
-
Filtration: Filter the homogenate through a Buchner funnel with filter paper to remove solid debris.
-
Phase Separation: Add 20 mL of deionized water to the filtrate and mix vigorously. Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids.
-
Drying: Dry the chloroform extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C to obtain the crude lipid extract.
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of chloroform and methanol mixtures, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor the elution of cerebrosides using thin-layer chromatography (TLC) with a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).
-
-
Pooling and Drying: Pool the fractions containing this compound (identified by comparison with a standard, if available) and evaporate the solvent to obtain the purified compound.
Protocol 2: Analysis of this compound by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in a lipid extract.
Instrumentation and Columns:
-
Liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 50 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 30 |
| 15.0 | 30 |
Mass Spectrometry Parameters (Example for a Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: To be determined using a pure standard of this compound. The precursor ion will be [M+H]+ or [M+Na]+. Product ions will be characteristic fragments of the molecule.
Procedure:
-
Sample Preparation: Dissolve the lipid extract in the initial mobile phase composition.
-
Injection: Inject 5 µL of the sample onto the LC column.
-
Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
Quantification: Create a calibration curve using a serial dilution of a purified this compound standard to quantify its concentration in the samples.
Signaling Pathways and Experimental Workflows
Glucocerebrosides are known to influence key cellular signaling pathways. While direct evidence for this compound is limited, its structural similarity to other glucocerebrosides suggests it may play a role in pathways such as insulin signaling and the PI3K/Akt/mTOR pathway.
Glucocerebrosides and Insulin Signaling
Glucocerebrosides and their metabolites can modulate insulin sensitivity. Elevated levels of certain glycosphingolipids have been associated with insulin resistance[5][6]. They can influence the function of the insulin receptor, which is located in lipid rafts, specialized microdomains of the plasma membrane enriched in sphingolipids and cholesterol[7][8].
Caption: Modulation of Insulin Receptor Signaling by this compound.
Glucocerebrosides and the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Sphingolipids, including cerebrosides, can influence this pathway at multiple levels. For example, the activation of Akt can be modulated by the lipid environment of the cell membrane[9][10][11].
Caption: Potential influence of this compound on the PI3K/Akt/mTOR pathway.
Experimental Workflow for Investigating Signaling Effects
Caption: Workflow for studying the effects of this compound on cell signaling.
Conclusion
This compound represents an intriguing subject for lipidomics research. While direct studies on its specific applications are still needed, its classification as a glucocerebroside places it within a well-established context of biologically significant lipids. The protocols and potential applications outlined in this document provide a framework for researchers to begin exploring the role of this compound in health and disease. Future lipidomics studies focused on this molecule are poised to contribute valuable knowledge to our understanding of sphingolipid metabolism and its impact on cellular function.
References
- 1. Cerebrosides from Longan Arillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trends in Glucocerebrosides Research: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerebroside-A provides potent neuroprotection after cerebral ischaemia through reducing glutamate release and Ca²⁺ influx of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Cerebrosides from Cultivated Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of glucosylceramide synthase enhances insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncogenic activation of the PI3K/Akt pathway promotes cellular glucose uptake by downregulating the expression of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. db-thueringen.de [db-thueringen.de]
Application Notes and Protocols for Determining the Bioactivity of Momor-cerebroside I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the investigation of the potential neuroprotective and anti-inflammatory bioactivities of Momor-cerebroside I, a naturally occurring cerebroside. The following protocols and data presentation formats are designed to facilitate the systematic evaluation of this compound for its therapeutic potential.
Introduction to this compound
This compound is a glycosphingolipid, a class of compounds known to be integral components of cell membranes, particularly in the nervous system. Sphingolipids are not merely structural molecules; they are also involved in various signaling pathways. While specific bioactivity data for this compound is not extensively documented, related cerebrosides have demonstrated potent biological effects. For instance, certain cerebrosides have been shown to exert neuroprotective effects by modulating glutamate release and calcium influx, key events in excitotoxicity-induced neuronal cell death. Furthermore, sphingolipids are recognized as regulators of neuro-inflammation, with some members of this family exhibiting anti-inflammatory properties by modulating microglial activation and the production of inflammatory mediators.
Given the structural class of this compound, it is hypothesized that it may possess neuroprotective and anti-inflammatory activities. The following cell-based assays provide a robust framework for testing these hypotheses.
Section 1: Assessment of Neuroprotective Activity
A key indicator of neuroprotection is the ability of a compound to prevent or reduce cell death in the presence of a neurotoxic stimulus. This can be effectively measured using a cell viability assay.
Experimental Workflow for Neuroprotection Assay
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Neurotoxin (e.g., hydrogen peroxide (H₂O₂) or glutamate)
-
MTT reagent (5 mg/mL in PBS)[3]
-
Detergent reagent (e.g., 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.[2] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 1 hour.
-
Induction of Neurotoxicity: To induce oxidative stress, add a neurotoxin such as hydrogen peroxide to a final concentration of 100 µM.[2] For excitotoxicity studies, glutamate can be used at a final concentration of 1 mM. Do not add the neurotoxin to the control wells for maximum viability.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[2]
-
Solubilization: Add 100 µL of detergent reagent to each well.[2]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours.[2] Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Neuroprotective Effect of this compound
| Concentration of this compound (µM) | Neurotoxin | Mean Absorbance (570 nm) ± SD | Cell Viability (%) |
| 0 (Control) | - | 1.25 ± 0.08 | 100 |
| 0 (Vehicle) | + | 0.45 ± 0.05 | 36 |
| 1 | + | 0.60 ± 0.06 | 48 |
| 10 | + | 0.85 ± 0.07 | 68 |
| 50 | + | 1.10 ± 0.09 | 88 |
| 100 | + | 1.15 ± 0.08 | 92 |
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Potential Signaling Pathway in Neuroprotection
Cerebrosides may exert neuroprotective effects through pathways that enhance antioxidant defenses, such as the Nrf2-ARE pathway.
Section 2: Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated by its ability to reduce the production of key inflammatory mediators in immune cells, such as macrophages, upon stimulation.
Experimental Workflow for Anti-inflammatory Assays
Protocol 2: Griess Assay for Nitric Oxide (NO) Measurement
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). Increased NO production is a hallmark of inflammation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
24-well plates
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubation and Reading: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration in the samples.
Protocol 3: ELISA for TNF-α and IL-6 Measurement
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in the cell culture supernatant.
Materials:
-
Cell culture supernatant (from the same experiment as the Griess assay)
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Follow the protocol provided with the commercial ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a colorimetric signal.
-
The absorbance is read at the wavelength specified in the kit's instructions (usually 450 nm).
-
A standard curve is generated using recombinant cytokines to determine the concentration of TNF-α and IL-6 in the samples.
Data Presentation: Anti-inflammatory Effects of this compound
Table 2.1: Effect on Nitric Oxide Production
| Concentration of this compound (µM) | LPS (1 µg/mL) | Nitrite Concentration (µM) ± SD | Inhibition of NO Production (%) |
| 0 (Control) | - | 1.5 ± 0.2 | - |
| 0 (Vehicle) | + | 25.0 ± 1.8 | 0 |
| 1 | + | 20.5 ± 1.5 | 18 |
| 10 | + | 12.5 ± 1.1 | 50 |
| 50 | + | 6.0 ± 0.8 | 76 |
| 100 | + | 4.5 ± 0.5 | 82 |
Table 2.2: Effect on Pro-inflammatory Cytokine Production
| Concentration of this compound (µM) | LPS (1 µg/mL) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| 0 (Control) | - | 50 ± 10 | 20 ± 5 |
| 0 (Vehicle) | + | 1500 ± 120 | 800 ± 75 |
| 1 | + | 1200 ± 100 | 650 ± 60 |
| 10 | + | 750 ± 80 | 400 ± 45 |
| 50 | + | 300 ± 45 | 150 ± 25 |
| 100 | + | 200 ± 30 | 100 ± 15 |
Potential Signaling Pathway in Anti-inflammation
A plausible mechanism for the anti-inflammatory action of cerebrosides is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Conclusion
The protocols outlined in these application notes provide a systematic approach to characterizing the potential neuroprotective and anti-inflammatory bioactivities of this compound. By employing these standardized cell-based assays, researchers can generate reproducible quantitative data to support further investigation and development of this natural product as a potential therapeutic agent. The provided diagrams of experimental workflows and signaling pathways offer a visual guide to the experimental design and potential mechanisms of action.
References
- 1. Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Resolution in Momor-cerebroside I HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Momor-cerebroside I.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect peak resolution in HPLC analysis of this compound?
Peak resolution in HPLC is primarily influenced by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[1]
-
Column Efficiency (N): This relates to the sharpness of the peaks. Higher efficiency, often achieved with longer columns or columns packed with smaller particles, results in narrower peaks and better resolution.[1][2]
-
Selectivity (α): This is a measure of the separation between the peaks of two different analytes. It is influenced by the chemical interactions between the analytes, the stationary phase (column chemistry), and the mobile phase.[1] Changing the mobile phase composition or the column type can significantly alter selectivity.
-
Retention Factor (k): This describes how long an analyte is retained on the column. Optimizing the retention factor, typically by adjusting the mobile phase strength, can improve the separation of closely eluting peaks.[1][2]
Q2: My this compound peak is broad and tailing. What are the potential causes and solutions?
Peak tailing is a common issue that can obscure closely eluting impurities or isomers. Potential causes and their solutions are outlined below:
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or the sample concentration.[3][4] As a general guideline, inject 1-2% of the total column volume for sample concentrations around 1µg/µL.[3] |
| Secondary Interactions | The silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound. Try adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with end-capping. An acidic modifier like formic acid in the mobile phase can also help by protonating silanol groups and reducing unwanted interactions. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants.[5] If the problem persists, the column may be degraded and require replacement.[6][7] |
| Mismatched Sample Solvent | Ideally, dissolve the sample in the initial mobile phase.[6][8] If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Q3: I am observing peak fronting for my this compound sample. What should I do?
Peak fronting is often caused by injecting too much sample, leading to mass overload.[3] The primary solution is to reduce the amount of sample injected onto the column by either lowering the injection volume or diluting the sample.[3][4]
Q4: The peaks for this compound and a related impurity are co-eluting. How can I improve their separation?
Improving the separation of co-eluting peaks requires optimizing the selectivity (α) and/or the column efficiency (N).[1]
-
Optimize the Mobile Phase:
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from a C18 to a phenyl-hexyl or a different C18 column with a different bonding density) can provide the necessary change in selectivity.
-
Increase Column Efficiency:
-
Use a Longer Column: This increases the number of theoretical plates and can improve resolution.[2]
-
Use a Column with Smaller Particles: Columns with smaller particle sizes offer higher efficiency.[2]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[3][4]
-
Q5: My retention times for this compound are shifting between injections. What could be the cause?
Retention time shifts can compromise the reliability of your analysis.[10] Common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[10]
-
Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and ensure accurate mixing of solvents.[10] Even small variations in the solvent ratio can lead to shifts in retention time.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature affects the viscosity of the mobile phase and the kinetics of separation.[3][10][11]
-
Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.[10]
Hypothetical HPLC Method for this compound
This protocol is a starting point and may require optimization for your specific sample and HPLC system.
1. System Preparation:
- Prepare the mobile phases as described in the table below. Ensure all solvents are HPLC grade and have been degassed.[9]
- Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.[9]
2. Sample Preparation:
- Accurately weigh a known amount of the this compound sample.
- Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition, to a known concentration (e.g., 1 mg/mL).
- Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.[5]
3. Chromatographic Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for many natural products. A high carbon load C18 column may provide better separation for cerebrosides.[12] |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier helps to improve peak shape by suppressing the ionization of silanol groups.[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 70-95% B over 40 minutes | A shallow gradient is often necessary to separate complex lipids like cerebrosides. This should be optimized based on the initial chromatogram. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[9] |
| Column Temperature | 35 °C | Maintaining a constant and slightly elevated temperature can improve peak shape and reproducibility.[3][11] |
| Detection | UV at 205 nm or ELSD/CAD | Cerebrosides lack strong chromophores, so low UV wavelengths or universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often required. |
| Injection Volume | 10 µL | This can be adjusted based on sample concentration and detector sensitivity.[9] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in the HPLC analysis of this compound.
Caption: A flowchart for troubleshooting poor peak resolution in HPLC.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. uhplcs.com [uhplcs.com]
- 6. mastelf.com [mastelf.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. uhplcs.com [uhplcs.com]
- 11. researchgate.net [researchgate.net]
- 12. An improved method for the separation of molecular species of cerebrosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Momor-cerebroside I Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Momor-cerebroside I. The information is presented in a question-and-answer format to directly address potential issues and frequently asked questions.
Troubleshooting Guide: Overcoming Common Extraction Challenges
This guide addresses specific problems you might encounter during the extraction of this compound, offering potential causes and actionable solutions.
Q1: My final yield of this compound is significantly lower than expected. What are the possible reasons and how can I improve it?
A1: Low yield is a frequent challenge in natural product extraction. Several factors throughout the experimental workflow could be contributing to this issue. Below is a breakdown of potential causes and corresponding solutions.
Potential Causes & Recommended Solutions for Low Yield
| Problem Area | Potential Cause | Recommended Solution |
| Starting Material | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation of cerebrosides. Inadequate grinding reduces the surface area for solvent penetration. | Ensure the plant material (Momordica charantia, etc.) is thoroughly dried, preferably in a well-ventilated area or a low-temperature oven (40-50°C), to prevent enzymatic activity. Grind the dried material into a fine, uniform powder to maximize the surface area exposed to the solvent. |
| Extraction Process | Suboptimal Solvent System: The polarity of the extraction solvent may not be ideal for this compound. | This compound is soluble in a range of organic solvents.[1] A mixture of polar and non-polar solvents is often effective for extracting glycosides. Consider using a solvent system such as chloroform-methanol or ethanol-water mixtures. Optimization of the solvent ratio is crucial. |
| Insufficient Extraction Time or Temperature: The duration or temperature of the extraction may not be adequate for the complete diffusion of the target compound from the plant matrix. | Optimize both the extraction time and temperature. For maceration, allow for a sufficient soaking period (e.g., 24-48 hours) with intermittent agitation. For methods like Soxhlet or ultrasound-assisted extraction, ensure the operational parameters are optimized. For instance, in a related compound, charantin, ultrasound-assisted extraction was optimized at 46°C for 120 minutes. | |
| Poor Solvent-to-Solid Ratio: An inadequate volume of solvent may become saturated before all the this compound is extracted. | Increase the solvent-to-solid ratio to ensure the solvent capacity is not exceeded. Experiment with different ratios to find the optimal balance between yield and solvent consumption. A study on a similar compound utilized a ratio of 1:26 (w/v). | |
| Post-Extraction | Compound Degradation During Solvent Evaporation: Excessive heat during solvent removal can lead to the degradation of heat-sensitive compounds like cerebrosides. | Use a rotary evaporator under reduced pressure and at a controlled low temperature (e.g., below 50°C) to remove the solvent. This minimizes thermal stress on the compound. |
| Purification | Loss During Purification: The compound may be lost during chromatographic purification due to irreversible adsorption to the stationary phase or co-elution with other compounds. | Optimize the mobile phase for column chromatography to ensure proper elution of this compound. Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing the target compound. Consider using different stationary phases if silica gel proves problematic. |
Q2: My crude extract is highly impure, making the purification of this compound difficult. How can I improve the selectivity of my extraction?
A2: Improving the selectivity of the initial extraction can significantly simplify downstream purification.
-
Solvent Polarity Gradient: Instead of a single solvent extraction, consider a sequential extraction with solvents of increasing polarity. Start with a non-polar solvent like hexane to remove lipids and other non-polar impurities. Then, proceed with a more polar solvent system (e.g., chloroform-methanol or ethyl acetate) to extract the cerebrosides.
-
Liquid-Liquid Partitioning: After the initial extraction, you can perform a liquid-liquid partitioning of the crude extract. For instance, partitioning the extract between n-butanol and water can help separate more polar compounds (like cerebrosides) into the butanol phase, leaving highly polar impurities in the aqueous phase.
Q3: I am observing degradation of my sample during the extraction process. What steps can I take to minimize this?
A3: Cerebrosides can be susceptible to degradation under harsh conditions.
-
Avoid High Temperatures: As mentioned, use low temperatures during solvent evaporation. Also, for the extraction itself, consider methods that do not require high heat, such as maceration or ultrasound-assisted extraction at controlled temperatures. Soxhlet extraction, while efficient, can expose the compound to prolonged heat.
-
pH Control: Although not commonly reported as a major issue for cerebrosides, extreme pH values can potentially hydrolyze the glycosidic bond. Ensure that the solvents used are neutral.
-
Minimize Exposure to Light and Air: Store extracts and purified compounds in amber vials, under an inert atmosphere (like nitrogen or argon) if possible, and at low temperatures to prevent photo-oxidation and degradation.
Frequently Asked Questions (FAQs)
Q1: What is the best plant part of Momordica charantia to use for this compound extraction?
A1: While this compound can be found in various parts of the plant, the leaves and fruits are generally reported to be rich sources of bioactive compounds, including saponins and glycosides.[2] For optimal yield, it is advisable to test different parts of the plant available to you.
Q2: Which extraction method is the most efficient for this compound?
A2: There is no single "best" method, as the choice depends on available equipment, scalability, and the desired purity of the initial extract. Here is a comparison of common methods:
Comparison of Extraction Methods for Glycoside-Like Compounds
| Method | Principle | Advantages | Disadvantages | Typical Yield (Relative) |
| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, requires minimal equipment, suitable for heat-sensitive compounds. | Time-consuming, may result in lower yields compared to other methods. | Moderate |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration, requires less solvent. | Can expose the compound to prolonged heat, potentially causing degradation. | High |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Fast, efficient, and can be performed at lower temperatures. | Requires specialized equipment. | High |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. | Environmentally friendly, highly selective, gentle on the compound. | Requires expensive, specialized equipment. | High |
Note: The relative yields are generalized from studies on similar compounds and may vary for this compound.
Q3: What is a general protocol for the extraction and purification of this compound?
A3: The following is a generalized protocol based on methods used for other plant cerebrosides. Optimization will be necessary for your specific experimental conditions.
Experimental Protocols
Protocol 1: Solvent Extraction of this compound
-
Preparation of Plant Material:
-
Collect fresh leaves or fruits of Momordica charantia.
-
Wash the material thoroughly to remove any dirt.
-
Dry the plant material in a shaded, well-ventilated area or in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Maceration: Soak the powdered plant material in a chloroform-methanol mixture (e.g., 2:1 v/v) at a 1:10 solid-to-solvent ratio for 48 hours at room temperature with occasional stirring.
-
Ultrasound-Assisted Extraction (UAE): Place the powdered plant material in a flask with a methanol-water mixture (e.g., 80:20 v/v) at a 1:25 solid-to-solvent ratio. Sonicate in an ultrasonic bath at a controlled temperature (e.g., 45-50°C) for 60-120 minutes.
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Preparation of the Column:
-
Use silica gel (60-120 mesh) as the stationary phase.
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane or chloroform).
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., methanol). A typical gradient could be from 100% chloroform to a chloroform-methanol mixture (e.g., 9:1, 8:2, etc.).
-
Collect the eluting solvent in fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., chloroform-methanol, 9:1 v/v).
-
Visualize the spots under UV light or by using a staining reagent (e.g., iodine vapor or ceric sulfate spray).
-
Pool the fractions that contain the pure this compound (as determined by comparison with a standard, if available, or by a single spot on the TLC plate).
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
-
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yields.
Potential Signaling Pathways
While the primary focus of this guide is on extraction, understanding the potential biological activity of this compound is crucial for its application in drug development. Cerebrosides, as a class of sphingolipids, are known to be involved in various cellular signaling processes. Although the specific pathways modulated by this compound are not yet fully elucidated, we can infer potential involvement based on the known roles of similar glycosphingolipids.
Glycosphingolipids are key components of the cell membrane and can modulate the activity of membrane-associated signaling proteins. They are known to be involved in pathways that regulate cell proliferation, differentiation, and apoptosis. For instance, some glycosphingolipids have been shown to influence the Ras-MAPK and mTOR signaling pathways.[3]
References
Identifying and removing contaminants from Momor-cerebroside I samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and removing contaminants from Momor-cerebroside I samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural cerebroside isolated from sources such as Momordica charantia (bitter melon) and Sesamum indicum L. (sesame).[1][2][3][4] It is a type of glycosphingolipid, consisting of a ceramide backbone linked to a single sugar residue.[5] Its chemical formula is C48H93NO10.[1][6]
Q2: What are the common contaminants in a crude extract of this compound?
When extracting this compound from natural sources like Momordica charantia, several other classes of compounds are often co-extracted. These can be considered contaminants in a purified sample.
| Contaminant Class | Specific Examples | Reference |
| Triterpenoids/Saponins | Momordicin I, Momordicin IV, Karavilagenin D | [7][8] |
| Flavonoids & Phenolic Acids | Catechin, Gallic Acid, Caffeic Acid, Ferulic Acid | [4] |
| Other Lipids | Other cerebrosides, glycerolipids, sterols | [9][10] |
| Extraction Artifacts | Plasticizers (e.g., phthalates), solvent stabilizers (e.g., BHT) |
Q3: What analytical techniques are recommended for identifying contaminants in my this compound sample?
A combination of chromatographic and spectroscopic techniques is typically employed to identify and quantify impurities.
| Analytical Technique | Purpose | Reference |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of sample purity and separation of lipids. | [1] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and quantification of this compound and impurities. Often coupled with UV or ELSD detectors. | [9][11] |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation of the parent compound and any contaminants. Techniques like ESI-MS are common. | [1][9][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural characterization of the purified compound and identification of unknown impurities. | [1] |
Troubleshooting Guides
Problem 1: My purified this compound sample shows multiple spots on a TLC plate.
-
Possible Cause: Incomplete separation from other closely related cerebrosides or other lipid contaminants.
-
Solution:
-
Optimize TLC Solvent System: Experiment with different solvent systems of varying polarity. A common system for cerebroside separation is a mixture of chloroform, methanol, and water.
-
Silica Gel Column Chromatography: If not already performed, this is a crucial step. A gradient elution from a non-polar solvent (like hexane or chloroform) to a more polar solvent (like methanol) can effectively separate different lipid classes.[10]
-
Preparative HPLC: For very high purity, preparative HPLC with a suitable column (e.g., C18) can be used to isolate the desired compound from closely eluting impurities.[11]
-
Problem 2: The yield of this compound is very low after purification.
-
Possible Cause 1: Inefficient initial extraction from the source material.
-
Solution 1: Ensure the solvent used for extraction is appropriate for cerebrosides. A common and effective method is extraction with a chloroform:methanol mixture.
-
Possible Cause 2: Loss of product during the purification steps.
-
Solution 2:
-
Monitor Fractions: When performing column chromatography, collect smaller fractions and analyze them by TLC to avoid discarding fractions containing the product.
-
Avoid Excessive Drying: Over-drying the sample on a rotary evaporator can sometimes lead to loss of material.
-
Check for Precipitation: this compound has limited solubility in some solvents. Ensure the solvents used during transfer and purification are appropriate to keep the compound in solution. It is soluble in chloroform, dichloromethane, DMSO, and methanol.[1][2]
-
Problem 3: Mass spectrometry of my sample shows unexpected peaks.
-
Possible Cause 1: Presence of co-eluting contaminants that were not visible on TLC.
-
Solution 1: Re-purify the sample using a different chromatographic technique. For example, if you used normal-phase silica chromatography, try reverse-phase HPLC.
-
Possible Cause 2: Contamination from lab materials.
-
Solution 2: Be mindful of potential contaminants from plasticware (phthalates), solvents (stabilizers), and handling. Use high-purity solvents and glass containers where possible.
-
Possible Cause 3: Formation of adducts in the mass spectrometer.
-
Solution 3: Cerebrosides can form adducts with ions like sodium ([M+Na]+). This is common in ESI-MS.[1] Analyze the mass differences between the main peak and the unexpected peaks to see if they correspond to common adducts.
Experimental Protocols
Protocol 1: General Purification of this compound from a Crude Plant Extract
-
Initial Extraction:
-
The dried and powdered plant material is extracted with a chloroform:methanol (2:1, v/v) solution.
-
The extract is filtered and concentrated under reduced pressure.
-
-
Solvent Partitioning:
-
The crude extract is partitioned between n-hexane and 90% methanol to remove non-polar lipids. The methanolic layer containing the cerebrosides is retained.
-
-
Silica Gel Column Chromatography:
-
The dried methanolic extract is dissolved in a minimal amount of chloroform and loaded onto a silica gel column.
-
The column is eluted with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol.
-
Fractions are collected and analyzed by TLC.
-
Fractions containing this compound are pooled and concentrated.
-
-
Further Purification (Optional):
-
For higher purity, the pooled fractions can be further purified by preparative HPLC on a C18 column with a methanol:water gradient.
-
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Plate Preparation: Use a silica gel 60 F254 TLC plate.
-
Sample Application: Dissolve a small amount of the sample in chloroform:methanol (2:1) and spot it onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and let it dry. Visualize the spots by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating) or by viewing under UV light if the compound is UV-active.
Visualizations
Caption: General workflow for the purification of this compound.
Note on Signaling Pathways: As of the current literature, a specific signaling pathway directly initiated by this compound has not been elucidated. However, as a glycosphingolipid, it is a component of the cell membrane and may be involved in modulating membrane fluidity and potentially interacting with membrane-bound receptors or signaling complexes. The diagram below represents a hypothetical pathway illustrating how a cerebroside could influence a common signaling cascade.
Caption: Hypothetical signaling pathway involving a cerebroside.
References
- 1. Structural Analysis of Fungal Cerebrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-depth Structural Characterization and Quantification of Cerebrosides and Glycosphingosines with Gas-phase Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogrev.com [phcogrev.com]
- 4. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of amino acid sensing in mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain cerebrosides: preparative purification using a new chromatographic support--magnammsil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Preparative isolation of cerebrosides (galactosyl and glucosyl ceramide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Qualitative on-line profiling of ceramides and cerebrosides by high performance liquid chromatography coupled with electrospray ionization ion trap tandem mass spectrometry: the case of Dracontium loretense - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing aggregation of Momor-cerebroside I in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the aggregation of Momor-cerebroside I in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
This compound is a type of cerebroside, a class of glycosphingolipids.[1][2] It is characterized by a ceramide backbone linked to a single sugar residue.[1][2] According to supplier data, this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, acetone, pyridine, methanol, and ethanol.[3][4][5][6] Its solubility in purely aqueous solutions is limited.
Q2: Why does this compound tend to aggregate in aqueous solutions?
The structure of cerebrosides, including this compound, is amphiphilic, meaning it has both a hydrophilic (water-loving) sugar head group and a hydrophobic (water-fearing) lipid tail. In aqueous environments, the hydrophobic tails tend to avoid water, leading them to interact with each other and self-assemble into aggregates or micelles. This is a common behavior for glycolipids. Additionally, cerebroside molecules can form strong intermolecular hydrogen bonds, which contributes to their high melting point and tendency to form compact, paracrystalline structures that are not easily dissolved in water.[1]
Q3: What are the initial signs of this compound aggregation?
Early signs of aggregation can include the appearance of a faint cloudiness or opalescence in the solution. As aggregation progresses, visible precipitates or particulates may form. These aggregates can interfere with experimental assays, leading to inconsistent and unreliable results.
Q4: Can I sonicate my aqueous solution to redissolve this compound aggregates?
Sonication can be a temporary solution to break up larger aggregates into smaller ones. However, it may not fully dissolve the aggregates back into monomers and the effect is often temporary. For a more stable solution, it is better to address the root cause of the aggregation by modifying the solvent conditions.
Troubleshooting Guides
Issue: this compound is precipitating or showing visible aggregation in my aqueous buffer.
This is a common issue due to the low water solubility of this compound. Follow these steps to troubleshoot the problem:
Step 1: Verify Proper Dissolution of the Initial Stock Solution
Ensure that your initial stock solution of this compound in an organic solvent (e.g., DMSO) is completely dissolved before diluting it into your aqueous buffer. Any undissolved particles in the stock solution will act as nucleation sites for aggregation in the aqueous phase.
Step 2: Modify the Dilution Method
Rapidly adding the organic stock solution to the aqueous buffer can cause localized high concentrations of this compound, leading to precipitation. Try adding the stock solution dropwise while vigorously vortexing or stirring the aqueous buffer. This helps to disperse the molecules more evenly and can prevent immediate aggregation.
Step 3: Adjust the Final Concentration
The concentration of this compound in your final aqueous solution may be above its critical micelle concentration (CMC) or its solubility limit. Try preparing a dilution series to determine the maximum concentration at which it remains soluble in your specific buffer.
Step 4: Incorporate a Co-solvent or Detergent
If dilution alone is not sufficient, consider adding a small percentage of a water-miscible organic solvent (e.g., ethanol) or a non-ionic detergent (e.g., Tween® 20, Triton™ X-100) to your aqueous buffer. These agents can help to solubilize the hydrophobic portions of the this compound molecules and prevent them from aggregating. Start with very low concentrations (e.g., 0.01% for detergents, 1-5% for co-solvents) and optimize as needed.
Step 5: Consider the Use of Carrier Systems
For in vitro cell-based assays, you can consider incorporating this compound into liposomes or using cyclodextrins to enhance its delivery and solubility in aqueous media. The use of PEG-modified phospholipids in liposome formulations can also help to prevent aggregation.[7]
Data Presentation
Table 1: Reported Solvents for this compound
| Solvent | Type | Reference |
| Chloroform | Organic | [3][5] |
| Dichloromethane | Organic | [3][5] |
| Ethyl Acetate | Organic | [3][5] |
| DMSO | Organic | [3][4][5][6] |
| Acetone | Organic | [3][5] |
| Pyridine | Organic | [6] |
| Methanol | Organic | [6] |
| Ethanol | Organic | [6] |
Table 2: Suggested Starting Concentrations and Conditions for Aqueous Solutions
| Parameter | Suggested Starting Condition | Notes |
| Final Concentration | 1-10 µM | Highly dependent on the specific aqueous buffer. Empirical testing is required. |
| Co-solvent (Ethanol) | 1-5% (v/v) | May affect downstream biological assays. A vehicle control is essential. |
| Non-ionic Detergent | 0.01-0.1% (v/v) | Critical to use a concentration below the CMC of the detergent itself. |
Experimental Protocols
Protocol: Preparation of a this compound Working Solution in an Aqueous Buffer
-
Prepare a Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 1-10 mM.
-
Vortex thoroughly for at least 1 minute to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulates are present.
-
-
Prepare the Aqueous Buffer:
-
Prepare your desired aqueous buffer (e.g., PBS, TRIS).
-
If using a co-solvent or detergent, add it to the buffer at the desired final concentration and mix well.
-
-
Prepare the Working Solution:
-
Place the required volume of the aqueous buffer in a new sterile tube.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution drop-by-drop to achieve the final desired concentration.
-
Continue to vortex for an additional 30 seconds after adding the stock solution.
-
Use the working solution immediately or within a short period to minimize the risk of aggregation over time.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound aggregation.
References
- 1. Cerebroside - Wikipedia [en.wikipedia.org]
- 2. lipotype.com [lipotype.com]
- 3. This compound | CAS:606125-07-9 | Cerebrosides | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound supplier | CAS 606125-07-9 | AOBIOUS [aobious.com]
- 5. theclinivex.com [theclinivex.com]
- 6. This compound | CAS:606125-07-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Calculating appropriate dosage of Momor-cerebroside I for in-vivo research
This technical support center provides guidance for researchers, scientists, and drug development professionals on calculating the appropriate dosage of Momor-cerebroside I for in-vivo research. Given the limited publicly available in-vivo data for this specific compound, this guide focuses on established methodologies for dose determination, including allometric scaling and dose extrapolation from in-vitro data.
Frequently Asked Questions (FAQs)
Q1: I cannot find a recommended in-vivo dosage for this compound. Where should I start?
A1: When specific in-vivo dosage information for a compound like this compound is unavailable, the recommended approach is to start with in-vitro studies to determine its efficacy and cytotoxicity (e.g., IC50, EC50). These in-vitro concentrations can then be used as a starting point to estimate an initial in-vivo dose. Following this, a dose-ranging study in a small cohort of animals is crucial to determine the optimal and safe dosage range.
Q2: How can I extrapolate an in-vivo dose from my in-vitro data?
A2: Extrapolating from in-vitro to in-vivo is a complex process as it involves considerations of pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics.[1] A common starting point is to use the effective in-vitro concentration (e.g., EC50) and consider the volume of distribution in the animal model.[2] However, this is a rough estimate and must be followed by systematic in-vivo dose-finding studies. It's important to understand that many factors can drastically alter a compound's activity in a whole organism compared to a cell culture.[1][3]
Q3: What is allometric scaling and how can it be used?
A3: Allometric scaling is a method used to extrapolate drug doses between different animal species, and from animals to humans.[4][5][6] It is based on the principle that many physiological and metabolic processes scale in proportion to body weight raised to a certain power.[7] This method is frequently used in preclinical research to predict an approximate dose based on data from other species.[5][8] The FDA provides guidance on using allometric scaling to derive the maximum recommended starting dose (MRSD) for clinical studies.[8]
Q4: Are there standard tables for converting doses between species?
A4: Yes, conversion factors based on Body Surface Area (BSA) are commonly used. These factors, often presented as Km values, help to calculate the Human Equivalent Dose (HED) or the equivalent dose between different animal species. The dose in mg/kg for one species is multiplied by the Km ratio of the two species to estimate the equivalent dose in the other.[5][8]
Troubleshooting Guide
Issue: High toxicity or adverse effects observed at the initial calculated dose.
-
Troubleshooting Step 1: Review Dose Calculation. Double-check all calculations, especially the conversion factors and units used in allometric scaling or in-vitro to in-vivo extrapolation.
-
Troubleshooting Step 2: Reduce the Dose. Immediately lower the dose to a fraction of the initial dose (e.g., 1/10th) and perform a new dose-escalation study.
-
Troubleshooting Step 3: Assess Compound Purity and Formulation. Ensure the purity of your this compound sample. The formulation and vehicle used for administration can also significantly impact toxicity. Consider alternative, less toxic vehicles.
-
Troubleshooting Step 4: Staggered Dosing. Instead of a single bolus, consider administering the total daily dose in smaller, more frequent intervals.
Issue: No observable effect at the tested doses.
-
Troubleshooting Step 1: Increase the Dose. If no toxicity was observed, you can cautiously escalate the dose in subsequent cohorts of animals. A common approach is to use a dose-escalation factor (e.g., doubling the dose) until an effect is observed or signs of toxicity appear.
-
Troubleshooting Step 2: Evaluate Bioavailability. The compound may have poor absorption or be rapidly metabolized. Consider alternative routes of administration (e.g., intravenous if oral was used) to ensure the compound reaches the target tissue.
-
Troubleshooting Step 3: Re-evaluate the In-Vitro Model. The in-vitro model may not accurately reflect the in-vivo biological system. Re-assess the relevance of your in-vitro assays.
Experimental Protocols
Protocol 1: In-Vitro to In-Vivo Dose Extrapolation and Initial Dose Finding
-
Determine In-Vitro Efficacy:
-
Conduct cell-based assays to determine the concentration of this compound that produces the desired biological effect (e.g., EC50) and the concentration that causes cytotoxicity (e.g., IC50).
-
-
Initial In-Vivo Dose Estimation (Theoretical):
-
This is a highly simplified estimation and should be used with extreme caution. One simplistic approach is to consider the blood volume of the animal to achieve a target concentration similar to the in-vitro effective concentration. For example, for a mouse with a blood volume of approximately 2 mL, to achieve a concentration of 10 µg/mL, you would need to administer 20 µg of the compound, assuming 100% bioavailability. This does not account for distribution, metabolism, or excretion and is only a starting point for a dose-ranging study.
-
-
In-Vivo Dose-Ranging Study:
-
Select at least three dose levels based on your initial estimation: a low dose (e.g., 1/10th of the estimated dose), a medium dose (the estimated dose), and a high dose (e.g., 10x the estimated dose).
-
Administer the selected doses to small groups of animals (e.g., n=3-5 per group).
-
Monitor the animals closely for signs of toxicity and for the desired therapeutic effect.
-
Based on the results, a more refined dose range can be selected for larger efficacy studies.
-
Protocol 2: Allometric Scaling for Dose Conversion Between Species
-
Obtain a Known Effective Dose:
-
This protocol requires a known effective dose of this compound in one animal species (Species A). This would typically be determined from a pilot study as described in Protocol 1.
-
-
Determine the Km Factors:
-
Use established tables for Km factors, which are calculated by dividing the average body weight (kg) by the body surface area (m²) for each species.[8]
-
-
Calculate the Equivalent Dose:
-
Use the following formula to calculate the equivalent dose in the new species (Species B):
-
DoseSpecies B (mg/kg) = DoseSpecies A (mg/kg) x (Km Species A / Km Species B)
-
-
Data Presentation
Table 1: Km Factors for Allometric Scaling
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Mouse | 0.02 | 0.0066 | 3.0 |
| Rat | 0.15 | 0.025 | 6.0 |
| Rabbit | 1.5 | 0.15 | 10.0 |
| Dog | 10 | 0.5 | 20.0 |
| Monkey | 3 | 0.24 | 12.5 |
| Human | 60 | 1.6 | 37.5 |
Note: These are approximate values and may vary slightly depending on the source.
Table 2: In-Vivo Dose-Ranging Study Design Example
| Group | Treatment | Dose (mg/kg) | Number of Animals | Observation Period |
| 1 | Vehicle Control | 0 | 5 | 14 days |
| 2 | This compound | X | 5 | 14 days |
| 3 | This compound | 5X | 5 | 14 days |
| 4 | This compound | 10X | 5 | 14 days |
X represents the initial estimated dose.
Visualizations
Experimental Workflow for In-Vivo Dose Determination
Caption: Workflow for determining the in-vivo dosage of a novel compound.
Hypothetical Signaling Pathway for Cerebroside Neuroprotection
Based on literature for similar cerebrosides, a potential neuroprotective mechanism of action for this compound could involve the modulation of glutamate signaling. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical neuroprotective signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedgrid.com [biomedgrid.com]
- 3. researchgate.net [researchgate.net]
- 4. allucent.com [allucent.com]
- 5. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. Conversion between animals and human [targetmol.com]
Best practices for handling and preventing degradation of Momor-cerebroside I
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preventing the degradation of Momor-cerebroside I. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Potential Causes | Solutions |
| Poor or Incomplete Dissolution | - Inappropriate solvent selection.- Insufficient mixing or sonication.- Low temperature of the solvent.- Compound has precipitated out of solution. | - Use recommended solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[1]- For difficult-to-dissolve compounds, gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1]- Ensure the compound is fully equilibrated to room temperature before opening the vial and adding solvent. |
| Unexpected Experimental Results or Lack of Activity | - Degradation of this compound.- Incorrect concentration of the working solution.- Precipitation of the compound in aqueous media. | - Assess the purity of the compound using analytical methods like HPLC or mass spectrometry.- Prepare fresh stock solutions for each experiment.- When diluting into aqueous buffers, do so gradually and vortex to prevent precipitation. Consider the use of a carrier protein like BSA for cell-based assays. |
| Visible Particulates or Cloudiness in Solution | - Precipitation due to temperature changes or solvent incompatibility.- Contamination of the solution. | - Centrifuge the vial before opening to collect all the powder at the bottom.[2]- Filter the solution through a compatible syringe filter (e.g., PTFE for organic solvents).- Ensure all glassware and solvents are clean and free of contaminants. |
| Change in Physical Appearance of Lyophilized Powder | - Absorption of moisture.- Oxidation. | - Store the lyophilized powder under a dry, inert atmosphere (e.g., argon or nitrogen) at -20°C.[2]- Allow the vial to warm to room temperature before opening to prevent condensation. |
Frequently Asked Questions (FAQs)
1. How should I store this compound?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C under a dry, inert atmosphere.[2] Stock solutions should be stored at -20°C in tightly sealed vials and are generally stable for several months.[1] For best results, it is recommended to prepare and use solutions on the same day.[1]
2. What are the recommended solvents for dissolving this compound?
This compound is soluble in a range of organic solvents, including:
-
Dimethyl sulfoxide (DMSO)[3]
-
Chloroform[1]
-
Dichloromethane[1]
-
Ethyl Acetate[1]
-
Acetone[1]
-
Pyridine, Methanol, Ethanol[4]
3. How can I prepare a working solution of this compound for cell-based assays?
To prepare a working solution for cell-based assays, first, create a high-concentration stock solution in an appropriate organic solvent like DMSO. Then, serially dilute the stock solution in your cell culture medium. It is crucial to add the stock solution to the medium slowly while vortexing to prevent precipitation. The final concentration of the organic solvent in the cell culture should be kept low (typically <0.5%) to avoid cytotoxicity.
4. What are the primary mechanisms of degradation for this compound?
As a glycosphingolipid, this compound is susceptible to degradation through two primary pathways:
-
Enzymatic Degradation: In biological systems, cerebrosides are catabolized in lysosomes by specific enzymes.[3][5]
-
Chemical Degradation: Although specific data for this compound is limited, glycosphingolipids, in general, can be sensitive to strong acidic or basic conditions, which can hydrolyze the glycosidic bond or the amide linkage. They can also be susceptible to oxidation, particularly at any double bonds within the fatty acid chain.
5. How can I assess the purity and integrity of my this compound sample?
Several analytical techniques can be used to check the quality of your sample:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify this compound, allowing for the detection of impurities or degradation products.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of this compound and provide structural information through fragmentation analysis, which can help identify any modifications or degradation.[6][8]
-
Thin-Layer Chromatography (TLC): TLC is a simpler method for a quick purity check and to visualize any non-polar or polar impurities.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for at least one hour before opening.
-
Centrifuge the vial briefly at a low speed (e.g., 500 x g) to ensure all the powder is at the bottom of the vial.
-
Under a sterile hood, add the desired volume of a recommended organic solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly to dissolve the compound. If necessary, gently warm the vial to 37°C and sonicate in an ultrasonic bath for a few minutes to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particulates.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Visualizations
References
- 1. Thermal behavior of fractionated and unfractionated bovine brain cerebrosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dev.usbio.net [dev.usbio.net]
- 3. Cerebroside - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Cerebrosides: Structure, Function, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. CAS 606125-07-9 | this compound [phytopurify.com]
- 7. An improved method for the separation of molecular species of cerebrosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unraveling the complexity of glycosphingolipidome: the key role of mass spectrometry in the structural analysis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in NMR analysis of Momor-cerebroside I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) in the NMR analysis of Momor-cerebroside I.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for NMR analysis of this compound?
A1: this compound is an amphiphilic molecule, and its solubility can be challenging. A common solvent system for similar cerebrosides is a mixture of chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD), often in a 2:1 ratio. For ¹³C NMR, a relatively high concentration of around 300 mg of the compound in this solvent mixture has been reported for similar glucosylceramides. For ¹H NMR, a lower concentration may be sufficient, but it is crucial to ensure the sample is fully dissolved to avoid broad lines. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆).
Q2: I am observing very broad peaks in my ¹H NMR spectrum. What could be the cause and how can I fix it?
A2: Broad peaks in the NMR spectrum of cerebrosides are often due to aggregation of the molecules in solution. Here are several approaches to address this issue:
-
Adjust the solvent system: Try varying the ratio of CDCl₃ to CD₃OD or consider using a more polar solvent like DMSO-d₆.
-
Increase the temperature: Acquiring the spectrum at a higher temperature (e.g., 40-60 °C) can help to break up aggregates and average out different conformations, leading to sharper signals.
-
Sonication: Gently sonicating the sample in the NMR tube can help to break up small aggregates and improve dissolution.
-
Check for paramagnetic impurities: Ensure your sample and solvent are free from paramagnetic metals, which can cause significant line broadening.
Q3: My signal-to-noise ratio is very low. What are the first steps to improve it?
A3: A low signal-to-noise ratio is a common challenge. Here are the primary troubleshooting steps:
-
Increase the number of scans: The S/N ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.
-
Check the sample concentration: If the concentration is too low, the signal from your compound will be weak. For ¹³C NMR of cerebrosides, a higher concentration is generally required.
-
Ensure proper shimming: Poor magnetic field homogeneity is a major cause of low S/N and poor line shape. Carefully shim the spectrometer for each sample.
-
Use a high-quality NMR tube: Scratched or low-quality NMR tubes can distort the magnetic field, leading to poor shimming and lower S/N.
Q4: Are there specific NMR pulse sequences that can enhance the signal for this compound?
A4: Yes, several pulse sequences can be beneficial:
-
For ¹H NMR: A standard 1D proton experiment is the starting point. For structural confirmation and dealing with overlapping signals, 2D experiments like COSY and TOCSY are invaluable. NOESY or ROESY experiments can provide information about the spatial proximity of protons, which is useful for stereochemical assignments.
-
For ¹³C NMR: A standard proton-decoupled ¹³C experiment is common. To enhance the signal of non-protonated carbons or to differentiate between CH, CH₂, and CH₃ groups, DEPT (Distortionless Enhancement by Polarization Transfer) experiments are very useful. For assigning carbon signals, 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential and can indirectly provide higher sensitivity for carbon detection through the attached protons.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Sample Concentration | - For ¹H NMR, aim for a concentration of at least 1-5 mg in 0.5 mL of solvent. - For ¹³C NMR, a higher concentration (e.g., 20-50 mg or more) is often necessary. | Increased signal intensity relative to the noise. |
| Low Number of Scans | - For ¹H NMR, start with 16 or 32 scans and increase as needed. - For ¹³C NMR, a significantly higher number of scans (e.g., 1024 or more) is common. | Improved S/N, with the ratio increasing by the square root of the number of scans. |
| Poor Shimming | - Carefully perform manual shimming or use an automated shimming routine. - Ensure the sample is centered in the coil. | Sharper peaks and a flatter baseline, leading to better S/N. |
| Suboptimal Pulse Parameters | - Ensure the 90° pulse width is correctly calibrated. - Use an appropriate relaxation delay (D1), typically 1-2 seconds for ¹H and 2-5 seconds for ¹³C, to allow for full relaxation. A longer D1 may be needed for quaternary carbons. | More efficient signal acquisition and prevention of signal saturation. |
| Inadequate Receiver Gain | - Use the automatic receiver gain setting (rga on Bruker systems) before starting the acquisition. | Maximizes the dynamic range of the detector without causing signal clipping. |
Issue 2: Broad or Distorted Peak Shapes
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Sample Aggregation | - Increase the acquisition temperature (e.g., to 40 °C or 50 °C). - Try a different solvent system (e.g., increase the proportion of methanol-d₄ or use DMSO-d₆). - Gently sonicate the sample before acquisition. | Sharper spectral lines due to reduced aggregation and faster molecular tumbling. |
| Inhomogeneous Magnetic Field | - Re-shim the spectrometer. - Use a high-quality, clean NMR tube. - Ensure the sample is free of air bubbles and suspended solids. | Improved line shape and resolution. |
| Presence of Paramagnetic Impurities | - Filter the sample through a small plug of Celite or silica. - Use high-purity solvents. | Reduction in line broadening caused by paramagnetic species. |
| Unresolved Couplings | - For complex multiplets, consider using 2D NMR techniques (e.g., COSY, TOCSY) to resolve individual signals. | Better visualization and interpretation of coupling patterns. |
Experimental Protocols
Protocol 1: Standard ¹H NMR of this compound
-
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry vial.
-
Add 0.6 mL of a 2:1 mixture of CDCl₃:CD₃OD.
-
Gently warm and sonicate the sample to ensure complete dissolution.
-
Filter the solution through a small cotton plug in a Pasteur pipette into a high-quality 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: zg30 (or a similar single-pulse experiment with water suppression if needed).
-
Number of Scans (NS): 32 (increase if S/N is low).
-
Relaxation Delay (D1): 2.0 s.
-
Acquisition Time (AQ): 3-4 s.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K (consider increasing to 313 K or 323 K if aggregation is suspected).
-
-
Processing:
-
Apply an exponential window function with a line broadening (LB) of 0.3 Hz.
-
Fourier transform, phase, and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Protocol 2: ¹³C NMR with Enhanced Sensitivity (DEPTQ)
-
Sample Preparation:
-
Prepare a more concentrated sample, ideally 30-50 mg of this compound in 0.6 mL of 2:1 CDCl₃:CD₃OD.
-
-
Spectrometer Setup:
-
Follow the same locking, tuning, and shimming procedure as for ¹H NMR, but tune the probe for both ¹H and ¹³C frequencies.
-
-
Acquisition Parameters (Example for a 125 MHz ¹³C frequency):
-
Pulse Program: deptq (provides information on CH, CH₂, CH₃, and quaternary carbons in a single experiment).
-
Number of Scans (NS): 1024 (increase for higher S/N).
-
Relaxation Delay (D1): 2.0 s.
-
Spectral Width (SW): 200-220 ppm.
-
¹J(C,H) Coupling Constant: Set to approximately 145 Hz.
-
-
Processing:
-
Apply an exponential window function with a line broadening (LB) of 1-2 Hz.
-
Fourier transform, phase, and baseline correct the spectrum.
-
Visualizations
Caption: General workflow for NMR analysis of this compound.
Validation & Comparative
A Comparative Analysis of Momor-cerebroside I and Soyacerebroside I for Drug Development Professionals
An in-depth guide to the biochemical properties, biological activities, and therapeutic potential of two related plant-derived cerebrosides.
This guide offers a detailed comparative study of Momor-cerebroside I and Soyacerebroside I, two structurally similar glycosphingolipids with potential applications in drug development. While both compounds are frequently co-isolated from various plant sources, the extent of their scientific investigation differs significantly. This report synthesizes the available experimental data, outlines relevant experimental methodologies, and visualizes key biological pathways to aid researchers, scientists, and drug development professionals in evaluating their therapeutic promise.
Biochemical and Structural Properties
This compound and Soyacerebroside I are cerebrosides, a class of glycosphingolipids characterized by a ceramide backbone linked to a single sugar moiety, typically glucose or galactose.
This compound is a natural product that has been isolated from sources such as bitter melon (Momordica charantia), sesame (Sesamum indicum L.), and longan fruit (Euphoria longana)[1][2][3]. Its chemical formula is C48H93NO10[2].
Soyacerebroside I , as its name suggests, was first identified in soybean (Glycine max) and has also been found in other plants, including Cordyceps militaris[4][5][6]. These cerebrosides are noted to exist as a mixture of geometrical isomers (8E and 8Z) of sphingosine-type or phytosphingosine-type glucocerebrosides that possess 2-hydroxy fatty acids[1][7].
| Property | This compound | Soyacerebroside I |
| CAS Number | 606125-07-9[1] | 114297-20-0 |
| Molecular Formula | C48H93NO10[2] | C40H75NO9 |
| Natural Sources | Momordica charantia, Sesamum indicum L., Euphoria longana[1][2][3] | Glycine max, Cordyceps militaris[4][5][6] |
Comparative Biological Activity and Performance
The available research highlights a significant disparity in the explored biological activities of these two compounds. Soyacerebroside I has been the subject of multiple studies investigating its anti-inflammatory and cytoprotective effects, particularly in the context of arthritis. In contrast, published data on the specific biological activities of this compound is limited, with most studies focusing on its isolation and structural characterization.
Anti-inflammatory Activity
Soyacerebroside I has demonstrated notable anti-inflammatory properties in both in vitro and in vivo models of osteoarthritis and rheumatoid arthritis.[4]
Key Findings for Soyacerebroside I:
-
Inhibition of Pro-inflammatory Mediators: Soyacerebroside I has been shown to effectively inhibit the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), in rheumatoid arthritis synovial fibroblasts.
-
Suppression of Monocyte Migration: It suppresses the migration and infiltration of monocytes, a critical process in the inflammatory cascade, by reducing the expression of monocyte chemoattractant protein-1 (MCP-1).[4]
-
Cartilage Protection: In animal models of inflammation, Soyacerebroside I has been observed to prevent cartilage degradation.[4]
At present, there is a lack of published, peer-reviewed studies detailing the specific anti-inflammatory effects of This compound .
Other Potential Biological Activities
While specific data is scarce for this compound, other cerebrosides isolated from natural sources have been reported to exhibit a range of biological activities, including neuroprotective, anticancer, and immunomodulatory effects. Further research is warranted to explore if this compound possesses similar properties.
Signaling Pathways
The mechanism of action for Soyacerebroside I's anti-inflammatory effects has been partially elucidated, involving the modulation of key intracellular signaling pathways.
Soyacerebroside I:
-
Inhibition of ERK, NF-κB, and AP-1 Pathways: Soyacerebroside I has been found to suppress the activation of the ERK, NF-κB, and AP-1 signaling pathways, which are crucial regulators of inflammatory gene expression.
-
AMPK/AKT Pathway Modulation: It upregulates the expression of microRNA (miR)-432 by inhibiting the AMPK and AKT signaling pathways in osteoarthritis synovial fibroblasts.[4]
The signaling pathways modulated by This compound have not yet been reported in the scientific literature.
Experimental Protocols
This section provides an overview of the methodologies that can be employed to evaluate and compare the biological activities of this compound and Soyacerebroside I.
Measurement of Cytokine Expression
Objective: To quantify the effect of the cerebrosides on the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in cell culture models.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Culture and Treatment: Culture appropriate cells (e.g., primary synovial fibroblasts, macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide [LPS] or IL-1β) in the presence or absence of varying concentrations of this compound or Soyacerebroside I.
-
Sample Collection: Collect the cell culture supernatant at different time points.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells.
-
Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
Monocyte Chemotaxis Assay
Objective: To assess the ability of the cerebrosides to inhibit the migration of monocytes towards a chemoattractant.
Methodology: Boyden Chamber Assay
-
Cell Preparation: Isolate monocytes (e.g., THP-1 cell line) and resuspend them in a serum-free medium.
-
Assay Setup:
-
Place a chemoattractant (e.g., MCP-1) in the lower chamber of a Boyden chamber apparatus.
-
Place a porous membrane (e.g., polycarbonate with 5 µm pores) over the lower chamber.
-
Add the monocyte suspension to the upper chamber, with or without the test cerebrosides.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere to allow for cell migration.
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Data Analysis: Count the number of migrated cells in several fields of view under a microscope. Compare the number of migrated cells in the treated groups to the control group.
In Vivo Model of Osteoarthritis
Objective: To evaluate the therapeutic efficacy of the cerebrosides in a preclinical animal model of osteoarthritis.
Methodology: Mono-iodoacetate (MIA)-induced Osteoarthritis in Rats
-
Induction of Osteoarthritis: Anesthetize the animals and induce osteoarthritis via a single intra-articular injection of MIA into the knee joint.
-
Treatment: Administer this compound or Soyacerebroside I (e.g., via oral gavage or intra-articular injection) at various doses and time points post-MIA injection. A control group should receive the vehicle.
-
Assessment of Joint Swelling: Measure the knee joint diameter at regular intervals to assess inflammation-induced swelling.
-
Histopathological Analysis: At the end of the study, euthanize the animals and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O and Fast Green to visualize cartilage integrity.
-
Scoring: Score the cartilage degradation and synovial inflammation using a standardized scoring system (e.g., OARSI score).
Visualizing the Data: Diagrams
To better illustrate the known signaling pathway of Soyacerebroside I and a general experimental workflow, the following diagrams are provided.
References
- 1. ibidi.com [ibidi.com]
- 2. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:606125-07-9 | Cerebrosides | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. timothyspringer.org [timothyspringer.org]
- 6. lerner.ccf.org [lerner.ccf.org]
- 7. Protocols for the Measurement of Bacterial Chemotaxis to Hydrocarbons | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Neuroprotective Potential of Momor-cerebroside I in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents is a cornerstone of neuroscience research, aimed at mitigating neuronal damage in neurodegenerative diseases and acute brain injuries. This guide provides a comprehensive comparison of Momor-cerebroside I's putative neuroprotective effects against established and emerging alternatives, supported by established experimental protocols and data presented for objective evaluation. While direct experimental data on this compound is emerging, this guide draws parallels from the known neuroprotective actions of similar cerebroside compounds, such as Cerebroside-A, to provide a predictive framework for its potential efficacy.
Comparative Analysis of Neuroprotective Agents
To contextualize the potential of this compound, it is essential to compare its anticipated performance with other neuroprotective compounds. The following table summarizes key efficacy data from studies on analogous compounds and established neuroprotectants.
| Compound | Putative Mechanism of Action | Model of Neuronal Injury | Effective Concentration | Key Outcomes |
| This compound (Predicted) | Modulation of glutamate release and calcium influx, potential activation of BKCa channels. | Oxygen-Glucose Deprivation (OGD), Excitotoxicity | To be determined | Predicted reduction in neuronal apoptosis and preservation of cell viability. |
| Cerebroside-A | Reduces presynaptic glutamate release and NMDAR-mediated Ca²⁺ influx via BKCa channel activation[1]. | Focal and global cerebral ischemia, OGD[1] | Dose-dependent | Significant reduction in cerebral infarction and attenuation of hippocampal pyramidal cell death[1]. |
| Mulberroside A | Anti-inflammatory and anti-apoptotic effects; inhibits activation of NALP3, caspase-1, NF-κB, and phosphorylation of MAPKs[2]. | Oxygen-Glucose Deprivation/Reperfusion (OGD/R)[2] | Comparable to nimodipine | Decreased expression of TNF-α, IL-1β, and IL-6[2]. |
| Citicoline | Precursor for phosphatidylcholine synthesis, involved in neuronal growth and regeneration[3]. | Oxidative stress[3] | Not specified | Small but significant protective effect on Neuro-2A cells, enhancing survival[3]. |
| Cerebrolysin | A peptide mixture that may involve growth factor-mediated mechanisms[3]. | Oxidative stress[3] | Not specified | Increased BDNF gene expression and enhanced survival of Neuro-2A cells[3]. |
| Histidine Analogue (histidyl hydrazide) | Scavenges the toxic lipid peroxidation product 4-hydroxynonenal (HNE)[4]. | Ischemic stroke model, HNE-induced toxicity, chemical hypoxia, glucose deprivation, OGD[4] | 20 mg/kg (in vivo) | Reduced brain damage, improved functional outcome, and prevented neuronal apoptosis[4]. |
Experimental Protocols for Validating Neuroprotection
The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound in primary neuron cultures.
Primary Cortical Neuron Culture
Primary cortical neurons can be prepared from embryonic day 18 (E18) rat embryos[5]. Cortices are dissected, dissociated, and plated on poly-D-lysine coated plates. Neurons are maintained in a controlled environment (37°C, 5% CO2) in appropriate culture media[5].
Induction of Neuronal Injury
Oxygen-Glucose Deprivation (OGD): A common in vitro model for cerebral ischemia.
-
Replace the culture medium with a glucose-free balanced salt solution.
-
Place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 60-90 minutes) to induce neuronal injury[1].
-
Terminate OGD by returning the cultures to normoxic conditions with regular glucose-containing medium (reperfusion)[2].
Excitotoxicity Induction:
-
Expose primary neuronal cultures to high concentrations of glutamate (e.g., 100-200 µM) or N-methyl-D-aspartate (NMDA) (e.g., 100-150 µM) for a defined period to induce excitotoxic cell death[6].
Oxidative Stress Induction:
-
Treat neuronal cultures with agents like hydrogen peroxide (H₂O₂) (e.g., 0.25–1.0 mM) or tert-butyl hydroperoxide (tBHP) to induce oxidative damage[6][7].
Assessment of Cell Viability and Apoptosis
A combination of assays should be used to obtain a comprehensive understanding of cell death mechanisms[8].
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of viable cells[7][9].
-
Incubate treated neurons with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
LDH Release Assay (Cytotoxicity): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity[9][10].
-
Collect the culture supernatant from treated wells.
-
Incubate the supernatant with an LDH assay reagent mixture.
-
Measure the enzymatic conversion of a substrate to a colored product by spectrophotometry.
TUNEL Staining (Apoptosis): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis[11].
-
Fix and permeabilize the treated neurons.
-
Incubate with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Visualize TUNEL-positive (apoptotic) cells using fluorescence microscopy.
Caspase Activity Assay (Apoptosis): Caspases are key executioners of apoptosis.
-
Lyse the treated neurons to release cellular contents.
-
Incubate the lysate with a fluorogenic or colorimetric substrate specific for a particular caspase (e.g., caspase-3)[8][12].
-
Measure the fluorescence or absorbance to quantify caspase activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the neuroprotective mechanisms.
Caption: A generalized workflow for assessing the neuroprotective effects of a compound in primary neurons.
Caption: Predicted signaling pathway for this compound-mediated neuroprotection.
Caption: Simplified overview of major signaling cascades in neuronal survival and death.[13][14][15]
References
- 1. Cerebroside-A provides potent neuroprotection after cerebral ischaemia through reducing glutamate release and Ca²⁺ influx of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mulberroside A protects against ischemic impairment in primary culture of rat cortical neurons after oxygen-glucose deprivation followed by reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective actions of a histidine analogue in models of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary cortical neurons culture and neuroprotective assays [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Neuronal Survival and Cell Death Signaling Pathways - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Frontiers | Cellular signaling pathways in the nervous system activated by various mechanical and electromagnetic stimuli [frontiersin.org]
A Comparative Analysis of the Biological Activities of Momor-cerebroside I and Synthetic Cerebrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Momor-cerebroside I, a naturally occurring cerebroside, and various synthetic cerebrosides. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes findings on extracts from its source, Momordica charantia, and related natural cerebrosides to offer a comparative perspective against well-characterized synthetic analogues.
Introduction to Cerebrosides
Cerebrosides are a class of glycosphingolipids found in high concentrations in the myelin sheath of nerves. They consist of a ceramide backbone linked to a single sugar moiety. Natural cerebrosides, such as this compound isolated from Momordica charantia and Sesamum indicum L., are gaining interest for their potential therapeutic properties. Synthetic cerebrosides, most notably KRN7000 (α-galactosylceramide) and its analogues, have been extensively studied for their potent immunomodulatory activities. This guide will explore the comparative biological activities of these compounds in the realms of cytotoxicity, anti-inflammatory effects, and neuroprotection.
Data Presentation: A Comparative Summary
Due to the scarcity of specific quantitative data for this compound, this section presents data from studies on extracts of Momordica charantia and a related natural cerebroside, Cerebroside-A, alongside data for the synthetic cerebroside KRN7000 and its analogues. This comparison provides a contextual understanding of their potential relative bioactivities.
Table 1: Comparative Cytotoxic Activity
| Compound/Extract | Cell Line(s) | Observed Effect | Concentration/Dosage | IC50 Value | Reference |
| Natural Cerebroside Proxies | |||||
| Momordica charantia Extract | Head and Neck Cancer (HNC) cells, Glioma cells | Inhibition of cell viability, induction of apoptosis | 10-15 µg/mL | Not Reported | |
| Synthetic Cerebrosides | |||||
| KRN7000 | Various Tumor Cell Lines | Not directly cytotoxic, enhances anti-tumor immune response | Not Applicable | Not Applicable | |
| α-GalCer Analogue (C34) | Not specified | Superior antibacterial and antiviral activities | Not specified | Not Reported |
Table 2: Comparative Anti-inflammatory Activity
| Compound/Extract | Model | Key Markers | Observed Effect | Concentration/Dosage | Reference |
| Natural Cerebroside Proxies | |||||
| Momordica charantia Extract | LPS-stimulated macrophages | NO, iNOS | Inhibition of NO production and iNOS expression | Not specified | |
| Synthetic Cerebrosides | |||||
| KRN7000 Analogue (2,3-bis-epi-C-KRN 7000) | In vivo (mice) | IL-4, IFN-γ, IL-12 | Higher release of IL-4 (anti-inflammatory), lower release of IFN-γ and IL-12 (pro-inflammatory) | Not specified |
Table 3: Comparative Neuroprotective Activity
| Compound/Extract | Model | Observed Effect | Concentration/Dosage | Reference |
| Natural Cerebroside Proxies | ||||
| Cerebroside-A | Middle Cerebral Artery Occlusion (MCAO) in mice | Dose-dependent reduction of cerebral infarction | 1 mg/kg | |
| Momordica charantia Polysaccharides | Cerebral ischemia/reperfusion in rats | Attenuated apoptotic cell death and reduced infarction volume | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key biological assays discussed.
1. Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 5x10^3 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compound (e.g., this compound or synthetic cerebrosides) dissolved in a suitable solvent (e.g., DMSO, final concentration <0.1%) for 24-72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
2. Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 2x10^5 cells/well. After 24 hours, the cells are pre-treated with various concentrations of the test compound for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-treated control.
3. Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This protocol assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate stimulation.
-
Primary Neuronal Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.
-
Treatment: After 7-10 days in culture, neurons are pre-treated with various concentrations of the test compound for 1-2 hours.
-
Induction of Excitotoxicity: Glutamate (100 µM) is added to the culture medium for 15-30 minutes to induce excitotoxicity.
-
Cell Viability Assessment: After 24 hours, cell viability is assessed using a suitable method, such as the LDH assay (measuring the release of lactate dehydrogenase from damaged cells) or by staining with fluorescent dyes like propidium iodide (stains dead cells) and Hoechst 33342 (stains all cell nuclei).
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of neurons treated with the test compound and glutamate to those treated with glutamate alone.
Mandatory Visualizations
Signaling Pathway for Immunomodulation by Synthetic Cerebrosides
A Comparative Analysis of the Bioactivity of Momor-cerebroside I and Other Plant-Derived Glycolipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant-derived glycolipids are a diverse class of bioactive compounds that have garnered significant interest in the scientific community for their potential therapeutic applications. Among these, Momor-cerebroside I, a cerebroside isolated from plants such as Momordica charantia and Sesamum indicum, is a subject of growing interest. This guide provides a comparative overview of the bioactivity of this compound against other notable plant-derived glycolipids, with a focus on their anti-inflammatory, antimicrobial, and cytotoxic properties. Due to a notable lack of specific quantitative bioactivity data for this compound in publicly available research, this guide will draw comparisons from data on closely related cerebrosides and other plant-derived glycolipids to provide a contextual understanding of its potential activities.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for various plant-derived glycolipids, offering a comparative perspective on their potential efficacy. It is important to note that direct quantitative data for this compound is not currently available in the cited literature.
Table 1: Comparative Anti-Inflammatory Activity of Plant-Derived Glycolipids
| Compound/Extract | Source Organism | Assay | Target/Mechanism | IC50 Value | Reference |
| Marumoside A derivative (oleoyl amine) | Moringa oleifera | TNF-α Inhibition | Inhibition of TNF-α secretion | 16.7 µM | |
| Marumoside A derivative (oleoyl amine) | Moringa oleifera | IL-1β Inhibition | Inhibition of IL-1β secretion | 23.4 µM | |
| Rosa damascena flower extract | Rosa damascena | Red Blood Cell Membrane Stabilization | Inhibition of hypotonicity-induced hemolysis | 125.02 µg/mL | |
| Lawsonia inermis L leaves extract | Lawsonia inermis | Red Blood Cell Membrane Stabilization | Inhibition of hypotonicity-induced hemolysis | 170.24 µg/mL | |
| Lawsonia inermis L leaves extract | Lawsonia inermis | Inhibition of Protein Denaturation | Inhibition of heat-induced albumin denaturation | 103.21 µg/mL | |
| Rosa damascena flower extract | Rosa damascena | Inhibition of Protein Denaturation | Inhibition of heat-induced albumin denaturation | 129.04 µg/mL |
Table 2: Comparative Antimicrobial Activity of Plant-Derived Glycolipids
| Compound/Extract | Source Organism | Test Organism | MIC Value | Reference |
| Sulfoquinovosyldiacylglycerol (SQDG) | Neem | Salmonella typhi (MDR) | 32-64 µg/mL | |
| Sulfoquinovosyldiacylglycerol (SQDG) | Neem | Shigella dysenteriae (MDR) | 32-64 µg/mL | |
| Sulfoquinovosyldiacylglycerol (SQDG) | Neem | E. coli (MDR) | 64-128 µg/mL | |
| Sulfoquinovosyldiacylglycerol (SQDG) | Neem | P. aeruginosa (MDR) | 128 µg/mL | |
| Sulfoquinovosyldiacylglycerol (SQDG) | Neem | S. aureus (MDR) | 128-256 µg/mL | |
| Sophorolipids (semi-purified) | Microbial | Staphylococcus aureus | 250 µg/mL | |
| Sophorolipids (semi-purified) | Microbial | Listeria monocytogenes | 500 µg/mL | |
| Sophorolipids (semi-purified) | Microbial | Escherichia coli | 1000 µg/mL |
Table 3: Comparative Cytotoxic Activity of Plant-Derived Glycolipids
| Compound/Extract | Source Organism | Cell Line | IC50 Value | Reference |
| Lycium ferocissimum raw fruit ethanol extract | Lycium ferocissimum | Du145 (prostate cancer) | 62.5-1000 µg/mL (significant inhibition of viability) |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the cited studies.
Anti-Inflammatory Activity Assays
-
Inhibition of TNF-α and IL-1β Secretion: The anti-inflammatory activity of Marumoside A and its lipid derivatives was evaluated by measuring the inhibition of TNF-α and IL-1β secretion in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells. The concentration of cytokines in the cell culture supernatant was determined using an enzyme-linked immunosorbent assay (ELISA). The IC50 value, the concentration of the compound that causes 50% inhibition of cytokine secretion, was then calculated.
-
Red Blood Cell (RBC) Membrane Stabilization: This in vitro assay assesses the anti-inflammatory activity of substances by measuring their ability to protect RBCs from hypotonicity-induced hemolysis. The principle is that the RBC membrane is analogous to the lysosomal membrane, and its stabilization implies a reduction in the release of inflammatory mediators. The percentage of hemolysis inhibition is calculated by comparing the absorbance of the sample-treated solution to the control.
-
Inhibition of Protein Denaturation: This method evaluates anti-inflammatory activity by measuring the inhibition of heat-induced denaturation of bovine serum albumin (BSA). The principle is that protein denaturation is a well-documented cause of inflammation. The percentage of inhibition of protein denaturation is calculated by comparing the absorbance of the sample-treated solution to the control.
Antimicrobial Activity Assay
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of a compound is the lowest concentration that visibly inhibits the growth of a microorganism. This is typically determined using broth microdilution or agar dilution methods. A standardized inoculum of the test microorganism is added to a series of wells or tubes containing serial dilutions of the test compound. After incubation, the wells are visually inspected for turbidity, and the lowest concentration without visible growth is recorded as the MIC.
Cytotoxic Activity Assay
-
MTT Assay: The cytotoxic activity of plant extracts is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells. This allows for the determination of the IC50 value, the concentration of the test substance that inhibits 50% of cell growth.
Visualizing Molecular Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: A simplified signaling pathway for LPS-induced inflammation and the potential inhibitory action of plant glycolipids.
Caption: A general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Conclusion
While this compound has been identified in plants with known medicinal properties, specific quantitative data on its bioactivity remains elusive in the current scientific literature. However, by examining the activities of other plant-derived glycolipids and cerebrosides, we can infer its
Confirming the Purity of Commercially Sourced Momor-cerebroside I: A Comparative Guide
For researchers and drug development professionals utilizing Momor-cerebroside I, ensuring the purity of commercially sourced material is a critical first step for reliable and reproducible experimental outcomes. This guide provides a comparative overview of analytical techniques to confirm the purity of this compound, offering detailed experimental protocols and data presentation to aid in the selection of the most appropriate methods for your laboratory.
Introduction to this compound
This compound is a glycosphingolipid, a class of lipids containing a carbohydrate head group. Its structure consists of a ceramide backbone linked to a monosaccharide. Sourced commercially, it is typically provided as a powder with a purity specification of ≥95-99%. Verification of this purity is essential to avoid the confounding effects of impurities in biological assays.
Comparative Analytical Techniques
A multi-pronged approach employing chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) provides quantitative information on the presence of other lipid species, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed structural confirmation and identification of potential impurities.
Quantitative Data Summary
The following table summarizes the expected performance of each technique in the purity analysis of this compound.
| Analytical Technique | Purity Assessment Capability | Typical Reported Purity | Key Advantages | Limitations |
| HPLC (RP-HPLC with ELSD/DAD) | Quantitative determination of non-polar impurities. | ≥95% | High resolution, sensitive to a wide range of compounds. | May require derivatization for UV detection; ELSD response can be non-linear. |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and detection of structurally related impurities. | ≥98% | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (ESI-MS/MS) | Molecular weight confirmation and identification of trace impurities. | Confirms primary mass | High sensitivity and specificity, allows for fragmentation analysis. | Ionization efficiency can vary between compounds, making quantification challenging without appropriate standards. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and commercial source of this compound.
High-Performance Liquid Chromatography (HPLC)
1. Reverse-Phase HPLC (RP-HPLC) with Evaporative Light Scattering Detector (ELSD) or Diode Array Detector (DAD)
This method is suitable for separating this compound from less polar lipid impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is commonly used for the separation of cerebrosides.
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient Program:
-
0-5 min: 80% B
-
5-20 min: Gradient to 100% B
-
20-30 min: Hold at 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent such as methanol or a mixture of chloroform and methanol to a final concentration of 1 mg/mL.
-
Detection:
-
ELSD: Nebulizer Temperature: 60°C, Evaporator Temperature: 90°C, Gas Flow: 1.5 L/min.
-
DAD: Monitor at 205 nm for the amide bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
2. ¹H and ¹³C NMR Spectroscopy
NMR provides unequivocal structural confirmation and can reveal the presence of impurities with different chemical structures.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans (NS): 16-64.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): Approximately 3-4 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Spectral Width (SW): 0-200 ppm.
-
-
Data Analysis: The ¹H NMR spectrum should show characteristic signals for the sugar moiety, the ceramide backbone, and the fatty acid chain. The ¹³C NMR spectrum will confirm the number of unique carbons and their chemical environments. The absence of significant unassigned signals is an indicator of high purity.
Mass Spectrometry (MS)
3. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI-MS/MS is a powerful tool for confirming the molecular weight of this compound and identifying potential impurities, even at trace levels.
-
Sample Preparation: Prepare a 1-10 µg/mL solution of this compound in methanol or a mixture of methanol and chloroform.
-
Infusion: Infuse the sample solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Mode: Positive ion mode is typically used for the analysis of cerebrosides.
-
MS1 (Full Scan) Parameters:
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5-4.5 kV.
-
Cone Voltage: 20-40 V.
-
-
MS/MS (Fragmentation) Parameters:
-
Select the [M+H]⁺ or [M+Na]⁺ ion of this compound as the precursor ion.
-
Collision Energy: Varies depending on the instrument, typically in the range of 20-50 eV.
-
-
Data Analysis: The MS1 spectrum should show a prominent peak corresponding to the protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecule of this compound (C₄₈H₉₃NO₁₀, MW: 844.27). The MS/MS spectrum will show characteristic fragment ions resulting from the loss of the sugar moiety and fragmentation of the ceramide backbone, confirming the structure.
Alternative Compounds for Comparison
For comparative purposes, other commercially available cerebrosides can be analyzed using the same methodologies.
-
Soyacerebroside I: A glycosphingolipid isolated from soybeans.
-
Longan cerebroside I: A cerebroside identified in the pulp of the longan fruit.
Comparing the analytical data of this compound with these alternatives can provide a valuable context for purity assessment and method validation.
Visualizing Workflows and Pathways
The following diagrams illustrate the experimental workflow for purity confirmation and a generalized signaling pathway where cerebrosides might be involved.
A Comparative Analysis of Momor-cerebroside I and Galactocerebrosides in Neural Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Momor-cerebroside I and galactocerebrosides, focusing on their reported effects on neural cell lines. Due to the limited direct research on this compound, this comparison draws upon data from studies on related glucocerebrosides to infer its potential activities, juxtaposed with the known functions of galactocerebrosides. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.
Introduction to Cerebrosides in Neural Function
Cerebrosides are a class of glycosphingolipids that are integral components of cell membranes, particularly in the nervous system. They consist of a ceramide backbone linked to a single sugar residue. The nature of this sugar determines the type of cerebroside and influences its biological function.
This compound is a glucocerebroside, meaning it contains a glucose moiety. It is a natural product found in plants such as Sesamum indicum L. While specific studies on its effects in neural cell lines are not currently available, research on the broader class of glucocerebrosides, particularly in the context of Gaucher disease, suggests that their accumulation can have significant, often detrimental, effects on neuronal health.
Galactocerebrosides , on the other hand, contain a galactose sugar. They are the most abundant glycolipids in the myelin sheath, which insulates nerve axons, highlighting their critical role in proper nerve function and development.
This guide will delve into the available experimental data to compare the potential effects of these two types of cerebrosides on key aspects of neural cell biology: neurite outgrowth, cell proliferation and viability, and apoptosis.
Comparative Quantitative Data
The following tables summarize quantitative data from various studies on the effects of glucocerebrosides (as a proxy for this compound) and galactocerebrosides on neural cell lines. It is important to note that these data are compiled from different studies using various cell lines and experimental conditions, and thus direct comparisons should be made with caution.
Table 1: Effects on Neurite Outgrowth
| Compound Class | Cell Line | Concentration | Observation | Reference |
| Glucosylsphingosine (Glucocerebroside metabolite) | LA-N-2 (cholinergic neuron-like) | 1, 5, 10 µM | Suppressed neurite outgrowth in a dose-dependent manner. | |
| Galactocerebroside | - | - | Plays a role in mediating neurite elongation. |
Data on the direct effect of exogenous galactocerebrosides on neurite outgrowth parameters is limited in the reviewed literature; its role is often described in the broader context of myelination and interaction with other molecules.
Table 2: Effects on Cell Proliferation and Viability
| Compound Class | Cell Line | Concentration | Assay | Result | Reference |
| Glucosylsphingosine | Cerebellar Granule Neurons | High concentrations | Viability Assay | No significant toxic effect. | |
| Glucosylsphingosine | iPSC-derived Dopaminergic Neurons | High concentrations | Viability Assay | ~40% decrease in viability. |
Specific data on the impact of exogenous galactocerebrosides on the proliferation and viability of various neural cell lines is not extensively detailed in the currently available literature.
Table 3: Effects on Apoptosis
| Compound Class | Cell Line | Concentration | Assay | Result | Reference |
| Psychosine (Galactosylsphingosine) | OLP-II (oligodendrocyte progenitor) | 50 µM | TUNEL Assay | Increased number of apoptotic cells. | |
| Psychosine (Galactosylsphingosine) | OLP-II (oligodendrocyte progenitor) | 50 µM | Caspase Activity | Activation of caspase-8, -9, and -3. |
The pro-apoptotic effects of galactocerebroside metabolites like psychosine are well-documented, particularly in the context of Krabbe disease, a demyelinating disorder.
Signaling Pathways in Neurite Outgrowth
Neurite outgrowth is a complex process regulated by intricate signaling cascades. Two of the most critical pathways involved are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
The PI3K/Akt pathway is known to be a crucial regulator of neuronal survival and differentiation. Activation of this pathway can promote neurite elongation and branching. Conversely, inhibition of this pathway has been shown to suppress neurite branch formation in some contexts.
The MAPK/ERK pathway is another key signaling cascade that mediates neurite outgrowth in response to various stimuli. Activation of ERK is considered a point of convergence for multiple signaling pathways that induce axon growth.
Below are diagrams illustrating the general organization of these pathways.
Caption: PI3K/Akt signaling pathway in neurite outgrowth.
Caption: MAPK/ERK signaling pathway in neurite outgrowth.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key assays are provided below.
Experimental Workflow
The following diagram outlines a general workflow for assessing the effects of this compound or galactocerebrosides on neural cell lines.
Caption: General experimental workflow for cerebroside analysis.
Neurite Outgrowth Assay
This protocol is adapted for quantitative analysis of neurite outgrowth in cultured neurons.
1. Cell Plating:
- Coat 96-well plates with an appropriate substrate (e.g., poly-L-lysine, laminin) to promote neuronal adhesion.
- Seed neural cells (e.g., PC12, SH-SY5Y, or primary neurons) at a density that allows for individual neurite visualization and analysis.
- Allow cells to adhere for 24 hours in a standard culture medium.
2. Treatment:
- Prepare stock solutions of this compound or galactocerebrosides in a suitable solvent (e.g., DMSO).
- Dilute the stock solutions to the desired final concentrations in the cell culture medium.
- Replace the medium in the cell plates with the medium containing the test compounds. Include vehicle-only controls.
3. Incubation:
- Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for neurite extension.
4. Staining and Imaging:
- Fix the cells with 4% paraformaldehyde in PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS.
- Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) and a fluorescent secondary antibody. Stain nuclei with DAPI.
- Capture images using a high-content imaging system or a fluorescence microscope.
5. Quantification:
- Use image analysis software (e.g., ImageJ with NeuronJ plugin, or specialized software) to measure parameters such as:
- Total neurite length per neuron.
- Number of primary neurites per neuron.
- Percentage of cells with neurites.
Cell Viability/Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Plating and Treatment:
- Follow steps 1 and 2 from the Neurite Outgrowth Assay protocol in a 96-well plate.
2. Incubation:
- Incubate the cells with the test compounds for the desired duration (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Solubilization and Measurement:
- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Gently mix to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
1. Cell Plating and Treatment:
- Culture and treat cells on coverslips in a multi-well plate as described in the Neurite Outgrowth Assay protocol.
2. Fixation and Permeabilization:
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash with PBS.
- Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
- Wash with deionized water.
**3
Replicating published findings on the biological effects of Momor-cerebroside I
This guide is intended for researchers, scientists, and drug development professionals interested in investigating the potential therapeutic properties of Momor-cerebroside I. Due to the absence of established and replicated findings, this document will outline a foundational approach for systematic investigation, drawing upon general methodologies used for analogous cerebrosides.
Overview and Current Landscape
This compound is a glycosylceramide, a class of lipids known to play roles in cellular recognition, signaling, and membrane stability. While related cerebrosides have demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects, such properties have not been specifically and verifiably attributed to this compound in published literature. The primary information available pertains to its chemical structure and sources of isolation.
Proposed Avenues for Initial Investigation
Given the lack of existing data, a primary investigation into the biological effects of this compound would be novel. Researchers are encouraged to explore the following potential activities, based on the known effects of similar compounds.
Neuroprotective Effects
Cerebrosides are integral components of neuronal cell membranes. Investigating the potential neuroprotective properties of this compound is a logical starting point.
Table 1: Proposed Experiments for Assessing Neuroprotective Activity
| Experimental Model | Assay | Endpoint Measured | Potential Positive Control |
| Primary Neuronal Cell Culture (e.g., cortical or hippocampal neurons) | Oxidative Stress Induction (e.g., H₂O₂ or glutamate) | Cell Viability (MTT, LDH assay), Reactive Oxygen Species (ROS) levels (DCFDA assay) | Cerebroside-A, Edaravone |
| Neuroblastoma Cell Line (e.g., SH-SY5Y) | Neurotoxin-Induced Damage (e.g., MPP⁺ or 6-OHDA) | Apoptosis (Caspase-3/7 activity, TUNEL staining), Mitochondrial Membrane Potential (JC-1 assay) | Selegiline, PGC-1α activators |
-
Cell Culture: Plate primary rat cortical neurons or SH-SY5Y cells at a suitable density in appropriate culture medium.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours.
-
Induction of Damage: Introduce a neurotoxic insult, such as glutamate (100 µM) or hydrogen peroxide (50 µM), for a specified duration (e.g., 24 hours).
-
Assessment of Viability: Measure cell viability using the MTT assay according to the manufacturer's instructions. Read absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against this compound concentration to determine a dose-response relationship.
Anti-inflammatory Activity
The potential for this compound to modulate inflammatory pathways could be investigated in macrophage cell lines.
Table 2: Proposed Experiments for Assessing Anti-inflammatory Activity
| Experimental Model | Assay | Endpoint Measured | Potential Positive Control |
| Macrophage Cell Line (e.g., RAW 264.7) | LPS-induced Inflammation | Nitric Oxide (NO) production (Griess assay), Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) (ELISA) | Dexamethasone, Morin |
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat cells with this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Inflammatory Stimulus: Add lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Measurement of Nitric Oxide: Collect the cell culture supernatant and measure NO production using the Griess reagent.
-
Data Analysis: Quantify NO concentration by comparison to a sodium nitrite standard curve.
Proposed Signaling Pathway Investigation
Should initial screening reveal significant bioactivity, subsequent studies should focus on elucidating the underlying molecular mechanisms. The following diagrams represent hypothetical workflows and signaling pathways that could be relevant based on the activities of other cerebrosides.
Caption: A logical workflow for the initial investigation of this compound.
Caption: A hypothetical neuroprotective signaling pathway for this compound.
Conclusion and Future Directions
The study of this compound presents a promising opportunity for novel discoveries in the field of natural product pharmacology. There is a clear need for foundational research to establish its biological effects and mechanisms of action. The experimental frameworks proposed in this guide offer a starting point for researchers to systematically explore its therapeutic potential. Replication of any initial positive findings will be a critical step in validating its utility for drug development. As primary research is published, this guide can be updated to incorporate and compare new experimental data.
Safety Operating Guide
Essential Guide to the Proper Disposal of Momor-cerebroside I
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the disposal of Momor-cerebroside I, a natural product isolated from sources such as Sesamum indicum L.[1][2] Due to the absence of specific hazard and disposal information in publicly available safety data sheets, a cautious approach based on established best practices for general laboratory chemical waste is required.[3]
Chemical and Physical Properties
A summary of this compound's key properties is provided below to inform handling and disposal decisions.
| Property | Value | Source |
| CAS Number | 606125-07-9 | [1][3][4] |
| Molecular Formula | C48H93NO10 | [3][4] |
| Molecular Weight | 844.3 g/mol | [4] |
| Appearance | Powder | [1][2][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Pyridine, Methanol, Ethanol. | [1][2][5] |
| Storage | Store at -20°C under an inert atmosphere for maximum stability. Short-term storage at 2-8°C is also cited. | [4][5] |
Disposal Procedures for this compound and Associated Waste
The following protocols are designed to provide a clear, logical workflow for the safe disposal of this compound in its pure form and when dissolved in common laboratory solvents.
Experimental Protocol: General Chemical Waste Disposal Workflow
This workflow outlines the decision-making process for disposing of any laboratory chemical, including this compound, for which specific disposal instructions are not available.
Caption: Logical workflow for laboratory chemical waste disposal.
Disposal of Solid this compound
Unused or contaminated solid this compound should be disposed of as solid chemical waste.
Methodology:
-
Containerize: Place the solid this compound powder into a designated solid chemical waste container. This container should be clearly labeled "Solid Chemical Waste."
-
Label: On your institution's hazardous waste tag, list "this compound (CAS: 606125-07-9)" as the content.
-
Storage: Store the sealed container in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[4][6]
Disposal of this compound Solutions
Solutions of this compound must be disposed of as liquid chemical waste, with special attention to the solvent used. Never mix halogenated and non-halogenated solvent waste , as this significantly increases disposal costs and complexity.[7]
Methodology:
-
Segregate:
-
Halogenated Solvents (e.g., Chloroform, Dichloromethane): Collect waste solutions in a container specifically marked for "Halogenated Organic Waste."[7][8]
-
Non-Halogenated Solvents (e.g., Ethyl Acetate, Acetone, Methanol, Ethanol): Collect in a container marked "Non-Halogenated Organic Waste."[9][10]
-
DMSO Solutions: DMSO waste can often be collected with other organic solvents.[11] However, due to its ability to penetrate the skin and carry other chemicals with it, it is critical to handle with appropriate personal protective equipment (PPE).[12] Consult your institutional guidelines for specific instructions on DMSO waste.
-
-
Containerize: Use a compatible, leak-proof container with a secure screw-top cap. Do not overfill; leave at least 10% headspace.
-
Label: On the hazardous waste tag, list all components with their approximate percentages (e.g., "Waste Dichloromethane (>99%), this compound (<1%)").
-
Storage: Store the sealed container in a designated satellite accumulation area, using secondary containment to prevent spills.
-
Pickup: Arrange for disposal through your institution's EH&S department.
Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, centrifuge tubes) and glassware contaminated with this compound must be disposed of as hazardous solid waste.
Methodology:
-
Gross Decontamination: To the extent possible, remove residual chemical. For glassware, this may involve a rinse with a suitable solvent, with the rinsate being collected as liquid hazardous waste.
-
Containerize: Place contaminated items in a sturdy, sealed container or a double-bagged, clear plastic bag labeled "Contaminated Solid Waste."[13] Sharps must be placed in a designated sharps container.
-
Label: On the waste tag, identify the contaminant (e.g., "Solid waste contaminated with this compound").
-
Pickup: Arrange for disposal through your institution's EH&S department.
Signaling Pathway for Safe Disposal Decision-Making
The following diagram illustrates the critical decision points for segregating and disposing of waste generated from work with this compound.
Caption: Decision pathway for this compound waste segregation.
By adhering to these general, yet robust, disposal protocols, laboratory professionals can ensure the safe and environmentally responsible management of this compound waste streams, thereby fostering a culture of safety and regulatory compliance. Always consult your institution's specific waste management guidelines and EH&S department for final instructions.
References
- 1. DMSO disposal - General Lab Techniques [protocol-online.org]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. vumc.org [vumc.org]
- 5. laballey.com [laballey.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. fishersci.com [fishersci.com]
- 13. web.mit.edu [web.mit.edu]
Essential Safety and Logistical Information for Handling Momor-cerebroside I
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling of Momor-cerebroside I, a naturally occurring cerebroside. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on established safety protocols for handling powdered biochemicals of a similar nature, for which no specific hazards have been identified. It is imperative to treat all chemicals with caution and adhere to standard laboratory safety practices.
Personal Protective Equipment and Safety Precautions
When handling this compound in its powdered form, appropriate personal protective equipment (PPE) is essential to minimize exposure and ensure personal safety. Engineering controls and proper handling techniques are also critical to prevent the generation and inhalation of dust.
Engineering Controls and Personal Protective Equipment (PPE)
| Control/PPE | Specification | Purpose |
| Ventilation | Chemical Fume Hood or Ventilated Balance Enclosure | To contain airborne particles during weighing and handling. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles. |
| Hand Protection | Nitrile or neoprene powder-free gloves | To prevent skin contact. |
| Body Protection | Disposable gown or a clean lab coat | To protect clothing and skin from contamination. |
| Respiratory Protection | N95 or N100 respirator (if handling large quantities or if dust cannot be controlled by other means) | To prevent inhalation of airborne particles. |
Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Powder | [1][2] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2] |
| Storage Temperature | -20°C |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial for maintaining its integrity and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure the designated work area (preferably a chemical fume hood or ventilated enclosure) is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and solvent vials.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Equilibration : Before opening, allow the vial of this compound to equilibrate to room temperature for at least one hour. This prevents condensation from forming inside the vial.
-
Weighing : To minimize dust generation, avoid pouring the powder. Use a clean spatula to carefully transfer the desired amount of this compound to a weigh boat within a ventilated enclosure. Keep the container closed as much as possible.
-
Dissolution : If preparing a solution, add the solvent to the vial containing the weighed this compound. For higher solubility, the tube can be warmed to 37°C and sonicated.
-
Cleaning : After handling, decontaminate the work surface and any reusable equipment. Dispose of all single-use items in the appropriate waste stream. Remove gloves and wash hands thoroughly.
Storage
Store this compound in its original tightly sealed vial at -20°C. Stock solutions can also be stored at -20°C and are generally stable for up to two weeks.
Disposal Plan
As this compound is not classified as a hazardous substance, disposal should follow standard procedures for non-hazardous biochemical waste.
-
Solid Waste : Unused or contaminated solid this compound, along with any contaminated disposable labware (e.g., weigh boats, pipette tips), should be collected in a designated, labeled container for non-hazardous solid chemical waste. This waste can typically be disposed of in the regular laboratory trash, provided it is not mixed with hazardous materials.
-
Liquid Waste : Small quantities of solutions of this compound in common organic solvents (e.g., ethanol, DMSO) may be permissible for drain disposal with copious amounts of water, depending on institutional and local regulations. It is crucial to consult and adhere to your institution's specific guidelines for chemical waste disposal. For larger volumes or solutions in chlorinated solvents, disposal should be through the designated chemical waste stream.
-
Empty Containers : Empty vials should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. After rinsing, the container labels should be defaced, and the container can be disposed of in the regular trash.
Experimental Protocols
The following are general protocols for the extraction, purification, and analysis of cerebrosides, which can be adapted for this compound.
Extraction and Purification of Cerebrosides from a Natural Source
This protocol outlines a general method for isolating cerebrosides.
-
Homogenization and Extraction : The source material (e.g., plant or animal tissue) is homogenized in a chloroform:methanol solvent mixture (typically 2:1 or 1:1 v/v) to extract the total lipids.
-
Phase Separation : The extract is washed with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants. The lower chloroform phase, containing the lipids, is collected.
-
Solvent Removal : The solvent is removed under reduced pressure using a rotary evaporator.
-
Column Chromatography : The crude lipid extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fraction Pooling and Analysis : Fractions containing cerebrosides are pooled, and the solvent is evaporated. The purity of the isolated cerebrosides can be assessed by TLC, and their identity confirmed by mass spectrometry and NMR spectroscopy.
Thin-Layer Chromatography (TLC) Analysis
-
Sample Preparation : Dissolve a small amount of the cerebroside sample in a suitable solvent (e.g., chloroform:methanol, 1:1).
-
Spotting : Apply a small spot of the sample solution to a silica gel TLC plate.
-
Development : Place the TLC plate in a developing chamber containing a solvent system such as chloroform:methanol:water (65:25:4, v/v/v). Allow the solvent to migrate up the plate.
-
Visualization : After development, remove the plate and allow the solvent to evaporate. Visualize the separated lipids by staining with a suitable reagent, such as orcinol-sulfuric acid, which gives a violet spot for cerebrosides. The retention factor (Rf) value can be calculated and compared to a standard.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry : Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight and obtain structural information about the cerebroside.
-
NMR Spectroscopy : 1H and 13C NMR spectroscopy are powerful tools for the detailed structural elucidation of cerebrosides, including the stereochemistry of the glycosidic linkage and the structure of the ceramide backbone.
Visualizations
Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Cerebroside Biosynthetic Pathway
Caption: Simplified biosynthetic pathway of cerebrosides and their conversion to gangliosides.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
